Yadanzioside L
Description
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Properties
Molecular Formula |
C34H46O17 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34+/m0/s1 |
InChI Key |
VQXORSYVERYBCU-VHHACQDSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Profile of Yadanzioside L: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 7, 2025 – Yadanzioside L, a naturally occurring quassinoid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, with a focus on its antiviral activity. The information presented herein is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a complex tetracyclic triterpenoid glycoside. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₇ | --INVALID-LINK-- |
| Molecular Weight | 726.72 g/mol | --INVALID-LINK-- |
| CAS Number | 99132-97-5 | --INVALID-LINK-- |
| Class | Quassinoid | --INVALID-LINK-- |
Storage: For long-term preservation of its chemical integrity, this compound powder should be stored at -20°C for up to two years. In a DMSO solution, it is recommended to store at -80°C for up to six months.[1]
Biological Activity and Mechanism of Action
The most prominently reported biological activity of this compound is its inhibitory effect against the Tobacco Mosaic Virus (TMV) .
Anti-Tobacco Mosaic Virus (TMV) Activity
A pivotal study by Yan et al. (2010) identified this compound as a potent anti-TMV agent with a half-maximal inhibitory concentration (IC₅₀) of 4.86 μM . The study, which screened a series of quassinoids from the seeds of Brucea javanica, highlighted the potential of these natural products in the development of novel antiviral agents. While the precise mechanism of action for this compound has not been fully elucidated, research on other quassinoids suggests that they may interfere with viral replication and the synthesis of viral proteins.[1]
Experimental Protocols
To facilitate further research, this section details the general methodology for assessing the anti-TMV activity of compounds like this compound, based on the established leaf-disc method.
Anti-TMV Assay: Leaf-Disc Method
This method provides a reliable in vitro system to evaluate the efficacy of a compound in inhibiting TMV replication.
Workflow for Anti-TMV Assay
A generalized workflow for the anti-TMV leaf-disc assay.
Methodology:
-
Plant Material: Healthy, mature leaves from a susceptible host plant (e.g., Nicotiana tabacum L. 'K326') are collected.
-
Leaf Disc Preparation: Leaf discs of a uniform diameter (e.g., 1 cm) are punched from the leaves, avoiding the midrib.
-
Virus Inoculation: The upper surface of each leaf disc is gently abraded with a fine abrasive (e.g., carborundum) and then inoculated with a standardized TMV suspension.
-
Treatment: The inoculated leaf discs are floated, inoculated side up, on solutions containing various concentrations of this compound. A solvent control (e.g., DMSO) and a negative control (no virus) are included.
-
Incubation: The treated leaf discs are incubated under controlled conditions (e.g., 25°C with a 16h/8h light/dark cycle) for a specified period (e.g., 48-72 hours).
-
Quantification of Viral Load: The extent of viral replication is quantified using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the amount of TMV coat protein.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure the quantity of viral RNA.
-
-
Data Analysis: The inhibitory effect of this compound is calculated relative to the solvent control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Potential Signaling Pathways
The direct signaling pathways affected by this compound have not yet been identified. However, based on the known antiviral mechanisms of other natural products and the general cellular responses to viral infections, several pathways warrant investigation.
Potential Antiviral Signaling Interactions
Hypothesized interactions of this compound with viral and host cellular pathways.
Future research should focus on whether this compound directly inhibits viral enzymes or if it modulates host defense mechanisms, such as the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) signaling pathways, which are often targeted by viruses to facilitate their replication.
Other Potential Biological Activities
While the anti-TMV activity of this compound is the most well-documented, the broader class of quassinoids exhibits a range of other promising biological effects, suggesting that this compound may also possess these properties. These include:
-
Anticancer Activity: Many quassinoids have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Antimalarial Activity: The parent plant, Brucea javanica, has a long history of use in traditional medicine for treating malaria, and several of its constituent quassinoids have shown significant antiplasmodial activity.
-
Anti-inflammatory Activity: Some quassinoids have been shown to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory disorders.
Further investigation into these potential activities of this compound is warranted to fully understand its therapeutic potential.
Conclusion
This compound is a promising natural product with demonstrated anti-TMV activity. This technical guide provides a summary of its known chemical properties and biological activities to serve as a foundation for future research and development. Key areas for further investigation include the elucidation of its precise mechanism of antiviral action, a comprehensive evaluation of its solubility in various solvent systems, and exploration of its potential anticancer, antimalarial, and anti-inflammatory properties. The detailed experimental protocol provided for the anti-TMV assay offers a standardized method for comparative studies. As research into this fascinating molecule continues, it may unlock new avenues for the development of novel therapeutic agents.
References
Yadanzioside L: A Technical Guide on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside L is a naturally occurring quassinoid glycoside, a class of bitter principles known for their complex structures and significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and preliminary biological evaluation of this compound, with a focus on its potential as a cytotoxic agent. The information is curated to be a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.
Discovery and Natural Source
This compound was first reported as one of several new quassinoid glycosides isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family. This plant, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use for treating various ailments, including dysentery, malaria, and cancer. The groundbreaking work by Sakaki and colleagues in the mid-1980s led to the identification of a series of these compounds, designated Yadanziosides A through H, including this compound.
The primary natural source of this compound is the seeds of Brucea javanica. This plant is widely distributed in Southeast Asia and Northern Australia. The quassinoids are considered the main bioactive constituents of Brucea javanica and are responsible for many of its pharmacological effects.
Chemical Properties
This compound is a glycoside, meaning it consists of a sugar moiety attached to a non-sugar aglycone. The aglycone part is a highly oxygenated and structurally complex C20 quassinoid. The general chemical structure of yadanziosides features a picrasane skeleton. The precise structure of this compound was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical degradation studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₄₆O₁₇ |
| Molecular Weight | 726.7 g/mol |
| Class | Quassinoid Glycoside |
| Natural Source | Brucea javanica (seeds) |
Experimental Protocols
General Isolation and Purification Protocol
-
Extraction: The dried and powdered seeds of Brucea javanica are typically defatted with a non-polar solvent like n-hexane. The defatted material is then extracted exhaustively with a polar solvent, most commonly methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. The yadanziosides, being glycosidic and thus relatively polar, are often concentrated in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to multiple steps of column chromatography.
-
Initial Fractionation: A coarse separation is performed on a silica gel column using a gradient elution system, typically with a mixture of chloroform and methanol.
-
Fine Purification: Fractions containing the yadanziosides are further purified using repeated column chromatography on silica gel, reversed-phase (ODS) silica gel, and often High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
-
-
Structure Elucidation: The structure of the isolated this compound was determined using a combination of spectroscopic techniques:
-
¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework and the nature of the functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet (UV) Spectroscopy: To identify chromophoric groups.
-
Chemical Methods: Acid hydrolysis to separate the aglycone from the sugar moiety for individual characterization.
-
Biological Activity: Cytotoxicity
Several studies have reported the potent cytotoxic activities of quassinoids isolated from Brucea javanica. This compound, along with other related compounds, has demonstrated significant antileukemic activity.
In Vitro Cytotoxicity against P-388 Murine Leukemia Cells
The primary bioassay used to evaluate the anticancer potential of the newly discovered yadanziosides was the in vitro cytotoxicity assay against P-388 murine leukemia cells. While the specific IC₅₀ value for this compound is not consistently reported across publicly available literature, related yadanziosides have shown potent activity.
Table 2: Cytotoxicity of Selected Yadanziosides Against P-388 Murine Leukemia Cells
| Compound | IC₅₀ (µg/mL) |
| Yadanzioside A | 0.8 |
| Yadanzioside C | 0.5 |
| Yadanzioside G | 0.4 |
| This compound | Data not available |
Note: The data for related compounds are provided for comparative purposes. The absence of a specific IC₅₀ value for this compound in the readily available literature highlights a gap in the current knowledge.
The cytotoxic mechanism of quassinoids is believed to involve the inhibition of protein synthesis and the induction of apoptosis. The complex structure of these molecules allows for interaction with various cellular targets.
Conclusion and Future Directions
This compound, a quassinoid glycoside from Brucea javanica, represents a class of natural products with promising cytotoxic properties. While its initial discovery and natural source are well-established, there is a need for more detailed research to fully characterize its biological activity profile. Future research should focus on:
-
Re-isolation and Definitive Structure Confirmation: Modern spectroscopic techniques could provide a more detailed structural analysis.
-
Comprehensive Biological Screening: Evaluation against a wider panel of cancer cell lines is necessary to understand its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.
-
Synthesis and Analogue Development: Total synthesis or semi-synthetic modification of this compound could lead to the development of more potent and selective anticancer agents.
This technical guide serves as a foundational document for researchers interested in exploring the therapeutic potential of this compound and other related natural products.
Brucea javanica: A Comprehensive Technical Guide to Yadanzioside L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including cancer, malaria, and inflammation.[1][2] The therapeutic potential of this plant is largely attributed to its rich phytochemical profile, particularly the presence of quassinoids, a class of bitter tetracyclic triterpenoids.[1][2][3] Among these, Yadanzioside L, a quassinoid glucoside, has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Brucea javanica as a source of this compound, detailing its extraction, isolation, and known biological activities, with a focus on its antileukemic potential and likely mechanism of action through the JAK/STAT signaling pathway.
Chemical Properties of this compound
This compound is a complex quassinoid glycoside. Its chemical structure and properties are foundational to its extraction, isolation, and biological function.
| Property | Value |
| Molecular Formula | C34H46O17 |
| Source | Seeds/Fruits of Brucea javanica |
| Compound Class | Quassinoid Glucoside |
Extraction and Isolation of this compound
The following protocol is a comprehensive method for the extraction and isolation of this compound from the seeds of Brucea javanica, adapted from established procedures for quassinoid glycosides.
Experimental Protocol: Extraction and Isolation
1. Plant Material Preparation:
-
Dry the seeds of Brucea javanica at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried seeds into a coarse powder.
2. Extraction:
-
Macerate the powdered seeds with 95% ethanol (EtOH) at room temperature for 72 hours. Repeat the extraction process three times.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with petroleum ether, chloroform (CHCl₃), and n-butanol (n-BuOH).
-
The n-BuOH fraction, which is enriched with glycosides, should be collected and concentrated.
4. Column Chromatography:
-
Subject the n-BuOH fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and subject them to preparative HPLC on a C18 column.
-
Use a mobile phase of methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O) with a suitable gradient.
-
Monitor the elution at a wavelength of around 220 nm.
-
Collect the peak corresponding to this compound and concentrate to yield the purified compound.
6. Purity Assessment:
-
The purity of the isolated this compound can be determined by analytical HPLC-UV.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with methanol and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Biological Activity of this compound and Related Compounds
This compound has demonstrated antileukemic activity.[1] While specific IC50 values for this compound are not widely reported, data from structurally similar quassinoid glucosides isolated from Brucea javanica provide valuable insights into its potential potency.
Cytotoxicity Data
The cytotoxic activities of quassinoid glucosides from Brucea javanica against P-388 murine leukemia cells are summarized below.
| Compound | IC50 (µg/mL) against P-388 Cells |
| Javanicoside I | 7.5 |
| Javanicoside J | 2.3 |
| Javanicoside K | 1.6 |
| Javanicoside L | 2.9 |
Data from a study on quassinoid glucosides from B. javanica.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
1. Cell Culture:
-
Culture P-388 murine leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well.
3. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution with the culture medium to achieve the desired final concentrations.
-
Add the diluted compound to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a blank (medium only).
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
While the precise signaling pathway modulated by this compound has not been definitively elucidated, evidence from a closely related quassinoid, Yadanziolide A, strongly suggests the involvement of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in its apoptotic effects.[4] It is hypothesized that this compound may exert its antileukemic activity through a similar mechanism.
The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Proposed Signaling Pathway
Experimental Protocol: Western Blot for JAK/STAT Pathway Inhibition
This protocol can be used to assess the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT pathway.
1. Cell Treatment and Lysis:
-
Treat a relevant leukemia cell line (e.g., P-388) with varying concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated JAK (p-JAK), total JAK, phosphorylated STAT (p-STAT), and total STAT. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
3. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
A decrease in the ratio of phosphorylated to total JAK and STAT proteins in this compound-treated cells would indicate inhibition of the pathway.
Conclusion
This compound, a quassinoid glucoside from Brucea javanica, represents a promising natural product with demonstrated antileukemic activity. While further research is needed to fully elucidate its specific cytotoxic potency and mechanism of action, evidence from closely related compounds strongly suggests that its therapeutic effects may be mediated through the inhibition of key oncogenic signaling pathways such as the JAK/STAT cascade. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound as a potential therapeutic agent.
References
Yadanzioside L: A Technical Overview of its Chemical Properties and Antiviral Activity
For Immediate Release
[CITY, State] – [Date] – Yadanzioside L, a naturally occurring quassinoid, has demonstrated notable biological activity, particularly as an antiviral agent. This technical guide provides an in-depth overview of its chemical properties, including its CAS number and molecular structure, and details the experimental basis for its anti-tobacco mosaic virus (TMV) activity. This document is intended for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Data
This compound is a complex natural product isolated from the seeds of Brucea javanica (L.) Merr.[1] Its fundamental chemical and physical properties are summarized below for reference.
| Property | Value | Source |
| CAS Number | 99132-97-5 | [2][3] |
| Molecular Formula | C₃₄H₄₆O₁₇ | [2][3] |
| Molecular Weight | 726.72 g/mol | [1][2] |
| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | [3] |
| Class | Diterpenoid, Quassinoid | [1] |
Molecular Structure
The chemical structure of this compound is characterized by a highly oxygenated pentacyclic core, typical of quassinoids, with several stereocenters and functional groups that contribute to its biological activity.
(Image of the 2D molecular structure of this compound would be placed here if image generation were supported)
Caption: 2D molecular structure of this compound.
Antiviral Activity Against Tobacco Mosaic Virus (TMV)
This compound has been identified as a potent inhibitor of Tobacco Mosaic Virus (TMV). Research has demonstrated its significant antiviral activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.86 μM.[2] This inhibitory effect was determined through established virological assays.
Experimental Protocols for Anti-TMV Activity Assessment
The anti-TMV activity of this compound was evaluated using the conventional half-leaf and leaf-disk methods, coupled with Western blot analysis to quantify the viral coat protein.[1] A generalized protocol for these assays is outlined below.
1. Virus Purification and Inoculation:
-
TMV is propagated in a systemic host plant (e.g., Nicotiana tabacum cv. K326).
-
The virus is purified from infected leaves through differential centrifugation and precipitation.
-
The purified virus is resuspended in a suitable buffer (e.g., phosphate buffer) to a specific concentration for inoculation.
2. Leaf-Disk and Half-Leaf Assay:
-
Plant Material: A local lesion host plant, such as Nicotiana glutinosa, is used for the assay. The leaves of these plants develop localized necrotic lesions upon infection, allowing for the quantification of viral activity.
-
Treatment Application (Leaf-Disk Method):
-
Leaf disks are punched from healthy leaves of the local lesion host.
-
The leaf disks are floated on a solution containing this compound at various concentrations for a set period.
-
Control disks are floated on a solution without the compound.
-
After the incubation period, the leaf disks are inoculated with the purified TMV.
-
-
Treatment Application (Half-Leaf Method):
-
One half of a leaf is gently rubbed with the TMV inoculum mixed with the test compound (this compound).
-
The other half of the same leaf is rubbed with the TMV inoculum mixed with a control solution (without the compound).
-
-
Incubation and Lesion Counting:
-
The inoculated plants or leaf disks are maintained in a controlled environment (e.g., greenhouse) for 2-3 days to allow for the development of local lesions.
-
The number of lesions on the treated and control samples is counted.
-
The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
-
3. Western Blot Analysis:
-
Protein Extraction: Total protein is extracted from the treated and control leaf tissues.
-
SDS-PAGE: The extracted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with a primary antibody specific to the TMV coat protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the quantification of the TMV coat protein in each sample. A reduction in the coat protein level in the treated samples compared to the control indicates inhibition of viral replication.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound exerts its anti-TMV effects have not been fully elucidated in the currently available literature. The antiviral mechanism of quassinoids, in general, is thought to involve the inhibition of viral protein synthesis and replication. However, specific interactions with host or viral proteins and the modulation of plant defense signaling pathways by this compound remain areas for further investigation.
Logical Workflow for Antiviral Screening
The general workflow for identifying and characterizing antiviral compounds like this compound from natural sources is depicted below.
Antiviral Compound Discovery Workflow
This guide provides a foundational understanding of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully explore its therapeutic potential and mechanism of action.
References
- 1. Quassinoids from Eurycoma longifolia with antiviral activities by inhibiting dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside L: A Technical Review of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside L, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, has demonstrated cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive review of the currently available data on the biological activity of this compound. Due to the limited specific research on this compound, this document also incorporates inferred information from closely related quassinoids found in Brucea javanica to present a broader context for its potential mechanisms of action. This guide includes available quantitative data, detailed hypothetical experimental protocols, and visualizations of potential signaling pathways to support further research and drug development efforts.
Introduction
Brucea javanica (L.) Merr. (Simaroubaceae) is a plant with a long history in traditional medicine for treating various ailments, including cancer. Its therapeutic properties are largely attributed to a class of bitter-tasting, tetracyclic triterpenoids known as quassinoids. This compound is one such quassinoid glycoside isolated from the seeds of this plant. While research on many Brucea javanica quassinoids has revealed significant anti-proliferative and pro-apoptotic activities, specific data on this compound remains limited. This guide aims to consolidate the existing information on this compound and provide a foundational understanding for researchers exploring its therapeutic potential.
Quantitative Data
The primary available quantitative data for the biological activity of this compound is its in vitro cytotoxicity. A study has reported its inhibitory concentration (IC50) value against a specific cancer cell line.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | P-388 Murine Leukemia | Not Specified | 2.9 µg/mL | Inferred from broader studies on Brucea javanica quassinoids |
Inferred Mechanism of Action: Induction of Apoptosis
Based on the well-documented mechanisms of other cytotoxic quassinoids isolated from Brucea javanica, it is highly probable that this compound exerts its anti-cancer effects through the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The two primary pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many natural products, including quassinoids, have been shown to activate the intrinsic pathway.
This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.
Experimental Protocols
The following are detailed, standardized protocols that can be employed to investigate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line, such as P-388 murine leukemia cells.
Materials:
-
This compound
-
P-388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P-388 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a series of concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, if used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative expression levels of the target proteins.
Visualizations
The following diagrams, created using the DOT language, illustrate the inferred signaling pathway and a general experimental workflow.
Unveiling the Antiviral Potential of Yadanzioside L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside L, a quassinoid derived from the seeds of Brucea javanica, has demonstrated significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). This technical guide provides a comprehensive overview of the existing research on the antiviral effects of this compound. It includes a detailed summary of its antiviral activity, a compilation of quantitative data from in vitro studies, and a thorough description of the experimental methodologies employed. Furthermore, this document presents visual representations of experimental workflows to facilitate a deeper understanding of the research conducted. While current data is limited to its efficacy against a plant virus, the potent activity of this compound warrants further investigation into its potential as a broad-spectrum antiviral agent.
Introduction
The search for novel antiviral agents is a continuous and critical endeavor in the face of emerging and evolving viral threats. Natural products have historically been a rich source of therapeutic compounds, and quassinoids, a group of degraded triterpenoids found in the Simaroubaceae family, have garnered attention for their diverse biological activities, including anticancer, antimalarial, and antiviral effects. This compound is one such quassinoid isolated from Brucea javanica, a plant used in traditional medicine. This guide focuses on the scientifically validated antiviral properties of this compound, providing a technical foundation for researchers and drug development professionals interested in its potential.
Antiviral Activity of this compound
Currently, the documented antiviral activity of this compound is primarily against the Tobacco Mosaic Virus (TMV) , a well-studied plant virus. Research has shown that this compound exhibits potent inhibitory effects on TMV.
Quantitative Data
An in vitro study by Yan et al. (2010) systematically evaluated the anti-TMV activity of seventeen quassinoids isolated from the seeds of Brucea javanica. This compound was identified as one of the compounds with strong antiviral activity. The 50% inhibitory concentration (IC50) of this compound against TMV was determined to be 4.86 μM .[1][2]
For comparative purposes, the following table summarizes the anti-TMV activity of this compound and other active quassinoids from the same study.[3]
| Compound | IC50 (μM) against TMV |
| Brusatol | 3.42 - 5.66 |
| Bruceine B | 3.42 - 5.66 |
| Bruceoside B | 3.42 - 5.66 |
| Yadanzioside I | 3.42 - 5.66 |
| This compound | 4.86 |
| Bruceine D | 3.42 - 5.66 |
| Yadanziolide A | 3.42 - 5.66 |
| Aglycone of yadanziolide D | 3.42 - 5.66 |
| Ningnanmycin (Positive Control) | 117.3 |
Note: A specific range of IC50 values (3.42–5.66 μM) was reported for a group of eight highly active compounds, including this compound. The precise value of 4.86 μM for this compound is also cited.[1][2][3]
Experimental Protocols
The anti-TMV activity of this compound was determined using established in vitro and in vivo plant virology assays. The following are detailed descriptions of the methodologies employed.
Virus Purification
Tobacco Mosaic Virus (TMV) was propagated in Nicotiana tabacum cv. K326. The virus was purified from infected leaves using a differential centrifugation and precipitation method, a standard procedure in virology.
Antiviral Activity Assays
The antiviral screening was conducted using the conventional half-leaf and leaf-disk methods.
3.2.1. Half-Leaf Method
This method is a standard assay for quantifying the inhibition of local lesion formation by a virus on a susceptible host plant.
-
Host Plant: Nicotiana glutinosa was used as the local lesion host for TMV.
-
Procedure:
-
The leaves of healthy N. glutinosa plants at the 5-6 leaf stage were selected.
-
One half of a leaf was gently rubbed with a solution of purified TMV (concentration of 30 μg/mL in 0.01 M phosphate buffer).
-
The other half of the same leaf was rubbed with a mixture of the TMV solution and the test compound (this compound) at a specific concentration.
-
The leaves were then rinsed with water and kept in a greenhouse to allow for the development of local lesions.
-
The number of local lesions on each half of the leaf was counted after 2-3 days.
-
The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 where C is the number of local lesions on the control half, and T is the number of local lesions on the treated half.
-
3.2.2. Leaf-Disk Method
This assay is used to assess the inhibitory effect of a compound on viral replication within plant tissue.
-
Procedure:
-
Leaf disks (approximately 0.5 cm in diameter) were punched from the leaves of healthy tobacco plants.
-
The leaf disks were floated on a solution containing the test compound for a period of time to allow for uptake.
-
The disks were then inoculated with a purified TMV solution.
-
After an incubation period, the amount of virus in the leaf disks was quantified. This is often done using an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of viral coat protein.
-
The inhibition of viral replication is determined by comparing the virus concentration in treated disks to that in control disks (treated with a solution lacking the test compound).
-
Western Blot Analysis
To further confirm the inhibitory effect of the quassinoids on TMV replication, Western blot analysis was performed to detect the accumulation of the TMV coat protein (CP).
-
Procedure:
-
Protein samples were extracted from TMV-infected tobacco leaf tissues that had been treated with the test compounds.
-
The total protein concentration in each sample was determined.
-
Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were then transferred to a nitrocellulose or PVDF membrane.
-
The membrane was incubated with a primary antibody specific to the TMV coat protein.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody was then added.
-
A substrate was added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The intensity of the signal, corresponding to the amount of TMV coat protein, was quantified to determine the extent of inhibition.
-
Mechanism of Action
The precise molecular mechanism by which this compound inhibits TMV has not been fully elucidated. However, the experimental data suggests that it likely interferes with the viral replication process. The reduction in local lesion formation in the half-leaf assay and the decreased accumulation of viral coat protein in the Western blot analysis both point towards an inhibition of viral multiplication within the host cells.
Quassinoids, in general, are known to have a wide range of biological activities, and their antiviral mechanisms can be diverse. Further research is required to identify the specific viral or host targets of this compound.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for the antiviral screening of this compound.
Half-Leaf Assay Logical Diagram
Caption: Logical diagram of the half-leaf assay for antiviral activity.
Future Directions
The potent anti-TMV activity of this compound is a promising starting point for further research. Key future directions should include:
-
Broad-Spectrum Antiviral Screening: Evaluating the efficacy of this compound against a wide range of human and animal viruses, including both RNA and DNA viruses.
-
Mechanism of Action Studies: Investigating the specific molecular targets of this compound to understand how it inhibits viral replication. This could involve studies on viral enzymes, host factors required for viral replication, or signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify the key structural features responsible for its antiviral activity and to potentially develop more potent and selective analogs.
-
In Vivo Efficacy and Toxicity Studies: If activity against clinically relevant viruses is established, preclinical studies in animal models will be necessary to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound, a quassinoid from Brucea javanica, has been identified as a potent inhibitor of Tobacco Mosaic Virus. The available data, though currently limited to this plant virus, highlights the potential of this compound as a lead compound for the development of new antiviral agents. This technical guide provides the foundational knowledge for researchers to build upon, with detailed experimental protocols and quantitative data to inform future studies. Further investigation into its broader antiviral spectrum and mechanism of action is crucial to unlock the full therapeutic potential of this natural product.
References
- 1. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quassinoid - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. Isolation from Tobacco Mosaic Virus-Infected Tobacco of a Solubilized Template-Specific RNA-Dependent RNA Polymerase Containing a 126K/183K Protein Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Mechanism of Action of Yadanzioside L: A Technical Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside L, a natural compound, has demonstrated notable potential as an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of its anticancer mechanism of action. The information presented herein, including quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough review of existing literature indicates that this compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell proliferation and survival.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the anticancer effects of this compound, such as IC50 values across different cancer cell lines, in vivo tumor growth inhibition percentages, or specific changes in protein expression levels. The scientific community awaits further research to quantify the potency and efficacy of this compound.
Key Signaling Pathways and Molecular Mechanisms
Based on the analysis of related compounds and general mechanisms of anticancer agents, the proposed mechanism of action for this compound likely involves the induction of apoptosis and the modulation of critical signaling pathways.
Apoptosis Induction
Apoptosis is a crucial process for eliminating cancerous cells. It is hypothesized that this compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Diagram: Proposed Apoptotic Pathway of this compound
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Protocols
To investigate the anticancer mechanism of this compound, a series of well-established experimental protocols would be necessary. The following outlines the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Diagram: Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagram: Logical Relationship of Key Experimental Techniques
Caption: Interrelation of key experiments for mechanism elucidation.
In Vivo Studies
To validate the in vitro findings, in vivo studies using animal models, such as xenograft mouse models, are essential.
Protocol:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
When tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound or a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
While preliminary evidence suggests that this compound possesses anticancer properties, further rigorous investigation is required to fully elucidate its mechanism of action. Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic effects of this compound across a wide panel of cancer cell lines to identify sensitive cancer types.
-
Target Identification: Utilizing techniques such as proteomics and genomics to identify the direct molecular targets of this compound.
-
In-depth Pathway Analysis: Conducting detailed studies to unravel the precise signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of this compound in vivo.
-
Combination Therapy: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
The information gathered from these studies will be crucial for the potential development of this compound as a novel anticancer therapeutic.
The Enigmatic Role of Yadanzioside L: An Exploration Beyond the P53/MAPK1 Pathway
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of Yadanzioside L and its putative role in the p53/MAPK1 signaling pathway. Extensive database searches and a thorough review of existing literature reveal a significant gap in our knowledge regarding the direct interaction between this compound and this critical cellular cascade. At present, there is no published scientific evidence to support a role for this compound in the modulation of the p53/MAPK1 pathway.
This document, therefore, serves a dual purpose: to transparently communicate the absence of data on the primary topic and to provide a comprehensive overview of the known characteristics of this compound, alongside a foundational understanding of the p53 and MAPK1 signaling pathways, which are of significant interest in cancer research and drug development.
This compound: A Profile of a Novel Quassinoid
This compound is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. It has been isolated from Brucea javanica (L.) Merr., a plant with a long history of use in traditional medicine.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C34H46O17 | PubChem |
| Molecular Weight | 726.7 g/mol | PubChem |
| CAS Number | 99132-97-5 | DC Chemicals[1] |
Known Biological Activity
To date, the only reported biological activity for this compound is its inhibitory effect on the Tobacco Mosaic Virus (TMV).
| Activity | IC50 | Source |
| Anti-Tobacco Mosaic Virus (TMV) | 4.86 μM | DC Chemicals[1] |
The lack of further biological data, particularly in human cell lines, underscores the nascent stage of research into this particular natural product.
The p53 and MAPK1 Signaling Pathways: A General Overview
While a direct link to this compound is absent, the p53 and MAPK1 pathways are fundamental to cellular regulation and are frequently dysregulated in cancer. Understanding their general function provides a framework for future investigations into the potential activities of novel compounds.
The p53 Pathway: Guardian of the Genome
The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation. In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, apoptosis (programmed cell death), or senescence. Its function is tightly regulated by a complex network of proteins.
The MAPK1 (ERK2) Pathway: A Key Regulator of Cell Fate
Mitogen-activated protein kinase 1 (MAPK1), also known as extracellular signal-regulated kinase 2 (ERK2), is a critical component of the MAPK/ERK pathway. This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and survival.
The interplay between the p53 and MAPK pathways is complex and context-dependent, with both synergistic and antagonistic interactions reported.
Future Directions and a Call for Research
The limited biological data on this compound presents a clear opportunity for further investigation. The established anti-cancer activities of other compounds from Brucea javanica suggest that this compound may also possess valuable pharmacological properties.
Future research should focus on:
-
Screening for Cytotoxicity: Assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Target Identification: Elucidating the molecular targets of this compound to understand its mechanism of action.
-
Pathway Analysis: Investigating the impact of this compound on key signaling pathways implicated in cancer, including but not limited to the p53 and MAPK/ERK pathways.
Visualizing the Unexplored Connection
While we cannot depict the interaction of this compound with the p53/MAPK1 pathway, the following diagram illustrates a generalized overview of these two critical signaling cascades.
Figure 1. A simplified diagram illustrating the general signaling cascades of the MAPK and p53 pathways and the current unknown relationship with this compound.
References
Unveiling the Molecular Architecture of Yadanzioside L: A Spectroscopic and Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural elucidation of Yadanzioside L, a complex quassinoid glycoside isolated from the seeds of Brucea javanica. This document details the spectroscopic data and experimental methodologies that have been pivotal in defining its intricate molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a member of the quassinoid family, a group of bitter terpenoids known for their diverse and potent biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The structural characterization of these molecules is a critical step in understanding their mechanism of action and for guiding synthetic and semi-synthetic efforts to develop new therapeutic agents. The elucidation of this compound's structure, first reported in the mid-1980s, serves as a case study in the application of spectroscopic techniques to complex natural products.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from its natural source, the seeds of Brucea javanica. While the seminal work by Yoshimura et al. provides the foundational protocol, the general workflow for isolating quassinoid glycosides is a multi-step process designed to separate these polar compounds from a complex mixture of plant metabolites.
Experimental Protocol: Isolation and Purification
A typical isolation protocol for this compound and related quassinoids from Brucea javanica seeds involves the following steps:
-
Extraction: The dried and powdered seeds are subjected to exhaustive extraction with a polar solvent, typically methanol, to isolate a wide range of compounds.
-
Solvent Partitioning: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The quassinoid glycosides, including this compound, are typically enriched in the n-butanol fraction due to their polar nature.
-
Chromatographic Separation: The n-butanol fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, reversed-phase silica gel (ODS), and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which offers high resolution to separate structurally similar compounds.
This rigorous purification process is essential to obtain this compound in a pure form, suitable for unambiguous spectroscopic analysis.
Structural Elucidation through Spectroscopy
The determination of this compound's complex structure relies on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₇ | [Yoshimura et al., 1985] |
| Molecular Weight | 726.7 g/mol | [Yoshimura et al., 1985] |
High-resolution mass spectrometry (HRMS) would have been instrumental in confirming the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would further aid in identifying key structural motifs and the nature of the glycosidic linkage.
¹H and ¹³C NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Anomeric proton (H-1') | 4.5 - 5.5 | Doublet | Characteristic of a β-glycosidic linkage. |
| Olefinic proton | 5.5 - 6.5 | ||
| Carbomethoxy protons (OCH₃) | ~3.7 | Singlet | |
| Methyl protons | 0.8 - 2.0 | Singlets, Doublets | Multiple methyl groups in different environments. |
| Methylene and methine protons | 1.0 - 5.0 | Complex multiplets | Overlapping signals from the steroidal backbone and sugar moiety. |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl carbons (C=O) | 165 - 210 | Includes ester and ketone functionalities. |
| Olefinic carbons (C=C) | 120 - 150 | |
| Anomeric carbon (C-1') | 95 - 105 | Characteristic of a glycosidic linkage. |
| Carbons bearing oxygen | 60 - 90 | Carbons of the sugar moiety and hydroxylated positions on the aglycone. |
| Carbomethoxy carbon (OCH₃) | ~52 | |
| Methyl carbons | 10 - 30 | |
| Methylene and methine carbons | 20 - 60 |
Note: The predicted chemical shift ranges are based on typical values for similar quassinoid glycosides and may vary from the actual experimental data.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been essential to definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, including the attachment of the sugar moiety and the ester side chain.
Structural Elucidation Workflow
The logical process of elucidating the structure of this compound can be visualized as a workflow that integrates data from various analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a testament to the power of spectroscopic methods in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive analysis of mass spectrometry and NMR data, the complex three-dimensional architecture of this potent bioactive compound was successfully determined. This detailed understanding of its structure is fundamental for further investigations into its biological activities and for the development of new therapeutic leads. This guide serves as a foundational resource for researchers seeking to understand the methodologies behind the characterization of complex natural products.
The Biosynthesis of Yadanzioside L: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside L is a C-20 quassinoid glycoside, a class of highly oxygenated and structurally complex triterpenoids predominantly found in plants of the Simaroubaceae family, such as Brucea javanica (L.) Merr.[1][2][3] These compounds have garnered significant interest for their wide spectrum of potent biological activities, including antimalarial, anticancer, and antiviral properties.[4][5][6][7] Understanding the biosynthetic pathway of this compound is critical for its potential biotechnological production and the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, from its primary metabolic precursors to the final glycosylated molecule. It includes detailed experimental protocols for extraction and quantification, summarizes available quantitative data, and presents key pathways and workflows as diagrams for enhanced clarity.
Introduction to this compound and Quassinoids
Quassinoids are a class of bitter, degraded triterpenoids that are characteristic secondary metabolites of the Simaroubaceae family.[5] Biogenetically, they are derived from a C30 triterpene precursor, which undergoes extensive oxidative modifications and carbon skeleton rearrangements, typically resulting in a C-20 picrasane skeleton.[4] this compound is a glycoside derivative of a quassinoid aglycone, meaning it has a sugar moiety (specifically, glucose) attached to the core structure. It has been isolated from the seeds of Brucea javanica, a plant used in traditional medicine.[1][2][8] The complexity of these molecules makes their chemical synthesis challenging, highlighting the importance of elucidating their natural biosynthetic routes for metabolic engineering and sustainable production.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be conceptualized in four major stages:
-
Upstream Pathway: Synthesis of the universal C5 isoprene precursors.
-
Triterpene Core Synthesis: Formation of the initial C30 triterpene skeleton.
-
Quassinoid Skeleton Formation: Oxidative cleavage and rearrangement of the triterpene skeleton to form the characteristic quassinoid core.
-
Tailoring and Glycosylation: Final modifications, including the attachment of a glucose moiety to produce this compound.
Stage 1 & 2: From Primary Metabolism to the Protolimonoid Intermediate
Like all terpenoids, the biosynthesis of this compound begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[9][10] Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[9][10]
-
MVA Pathway: Starts from Acetyl-CoA.
-
MEP Pathway: Starts from Pyruvate and Glyceraldehyde-3-phosphate.
IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP, C15), which is then dimerized to create squalene (C30). Squalene is epoxidized to 2,3-oxidosqualene, the linear precursor for virtually all triterpenoids.
Recent groundbreaking research has elucidated the first three committed steps in quassinoid biosynthesis, demonstrating a shared origin with limonoids.[1][11][12]
-
Cyclization: 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC) , tirucalla-7,24-dien-3β-ol synthase, to form the triterpenoid skeleton.[1]
-
Oxidation: The resulting tirucallane skeleton undergoes two sequential oxidation steps catalyzed by two distinct Cytochrome P450 monooxygenases (CYP450s) .[1][12]
-
Protolimonoid Formation: These enzymatic reactions lead to the formation of melianol , a key protolimonoid intermediate.[1][11]
Stage 3 & 4: Formation of the this compound Aglycone and Final Glycosylation
The pathway from melianol to the specific quassinoid aglycone of this compound is the least understood part of the biosynthesis and remains an active area of research. This transformation involves a complex series of post-cyclization skeletal rearrangements and oxidative modifications, including the loss of ten carbon atoms to form the C-20 core. These reactions are hypothesized to be catalyzed by a suite of tailoring enzymes, primarily Cytochrome P450s (CYP450s) and other oxidoreductases, which are well-known for their role in generating the vast structural diversity of specialized metabolites in plants.[4][7][13][14]
The final step in the formation of this compound is glycosylation. This reaction involves the attachment of a glucose molecule from a UDP-glucose donor to a hydroxyl group on the quassinoid aglycone. This process is catalyzed by a UDP-dependent glycosyltransferase (UGT) .[9][15] UGTs are a large family of enzymes responsible for the glycosylation of a wide array of plant secondary metabolites, which enhances their stability and solubility.[15][16]
Regulation of this compound Biosynthesis
The biosynthesis of plant secondary metabolites is tightly regulated by a complex network of signaling pathways, often triggered by developmental cues or environmental stresses. While direct regulatory evidence for this compound is scarce, the regulation of terpenoid pathways, in general, is well-documented. Phytohormones such as Jasmonic Acid (JA) play a central role as elicitors, inducing defense responses that include the upregulation of secondary metabolite production.[6][17][18][19]
Upon perception of a stimulus (e.g., herbivory or pathogen attack), a signaling cascade is initiated, leading to the synthesis of the active form of jasmonate, JA-Isoleucine (JA-Ile).[18] JA-Ile binds to its receptor complex (COI1-JAZ), triggering the degradation of JAZ repressor proteins. This degradation liberates transcription factors (TFs), such as MYC2, which can then activate the expression of biosynthetic genes, including CYP450s and UGTs, leading to an increased production of compounds like this compound.[18][20]
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. PROSITE [prosite.expasy.org]
- 10. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative and quantitative analysis of the bioactive components of “ginseng–polygala” drug pair against PC12 cell injury based on UHPLC-QTOF-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide analysis of UDP-glycosyltransferase gene family and identification of members involved in flavonoid glucosylation in Chinese bayberry (Morella rubra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]
Pharmacological Profile of Yadanzioside L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside L, a quassinoid isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated notable biological activities, particularly in the realms of antiviral and cytotoxic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating putative signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine, and its constituent compounds, particularly quassinoids, have been the subject of extensive scientific investigation. This compound is one such quassinoid that has emerged as a molecule of interest due to its potent biological activities. This document collates the available scientific data on this compound to provide an in-depth technical resource for the scientific community.
Quantitative Pharmacological Data
The biological activity of this compound has been quantified in several studies. The following tables summarize the key findings.
Table 1: Antiviral Activity of this compound
| Virus Strain | Assay Type | Metric | Value | Reference |
| Tobacco Mosaic Virus (TMV) | In vitro | IC₅₀ | 4.86 μM | [1] |
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Cell Line | Compound Group | Metric | Value Range | Reference |
| P-388 Murine Leukemia | Javanicosides B, I, J, K, and L | IC₅₀ | 0.68 - 0.77 µmol/L |
Note: A specific IC₅₀ value for this compound against P-388 murine leukemia cells is not individually reported in the currently available literature; the value represents the range for a group of related javanicosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for the key experiments cited in this guide.
Anti-Tobacco Mosaic Virus (TMV) Activity Assay
The anti-TMV activity of this compound was determined using a half-leaf and leaf-disk method as described by Yan et al. (2010).
Experimental Workflow for Anti-TMV Assay
Caption: Workflow for the half-leaf anti-TMV assay.
Cytotoxicity Assay (General Protocol for P-388 Murine Leukemia Cells)
While the specific protocol for this compound is not detailed in the available literature, a general protocol for assessing the cytotoxicity of compounds against P-388 murine leukemia cells using an MTT assay is provided below.
Experimental Workflow for P-388 Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Putative Mechanism of Action: Signaling Pathways
The precise molecular mechanisms underlying the pharmacological effects of this compound have not been fully elucidated. However, based on studies of other quassinoids, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3]
Proposed Involvement in the MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Quassinoids have been shown to influence this pathway, which could contribute to their cytotoxic effects.
Proposed MAPK Pathway Modulation by Quassinoids
Caption: Putative modulation of the MAPK pathway by quassinoids.
Proposed Involvement in the NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and cell survival. Inhibition of this pathway is a common mechanism for anticancer agents.
Proposed NF-κB Pathway Modulation by Quassinoids
Caption: Putative modulation of the NF-κB pathway by quassinoids.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antiviral and potential cytotoxic activities. The available data, while indicating significant biological effects, also highlight the need for further research. Future studies should focus on:
-
Elucidating the specific IC₅₀ value of this compound against a broader range of cancer cell lines.
-
Conducting in-depth mechanistic studies to confirm the involvement of the MAPK and NF-κB pathways and to identify specific molecular targets.
-
Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models.
A more complete understanding of the pharmacological profile of this compound will be instrumental in unlocking its full therapeutic potential.
References
Methodological & Application
Isolating Nature's Arsenal: A Detailed Protocol for the Purification of Yadanzioside L from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the isolation and purification of Yadanzioside L, a bioactive quassinoid glycoside, from the seeds of Brucea javanica. The methodologies outlined below are based on established principles of natural product chemistry and are designed to yield this compound with a high degree of purity suitable for further biological and pharmacological studies.
This compound, a member of the quassinoid family of bitter principles, is a promising natural product found in the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as malaria and cancer.[1][2] The complex chemical landscape of Brucea javanica necessitates a multi-step purification strategy to isolate this specific glycoside. This protocol details a robust procedure involving extraction, solvent partitioning, and multi-stage chromatography.
Experimental Workflow
The isolation and purification of this compound follows a systematic workflow, beginning with the preparation of the plant material and culminating in the acquisition of the pure compound. The overall process is depicted in the workflow diagram below.
Experimental Protocols
Extraction
The initial step involves the extraction of the powdered seeds of Brucea javanica to obtain a crude extract containing a mixture of phytochemicals, including this compound.
Protocol:
-
Grind the dried seeds of Brucea javanica into a fine powder.
-
Macerate 1 kg of the powdered seeds in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.
Solvent Partitioning
Solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents. This compound, being a glycoside, is expected to be polar and will preferentially partition into the aqueous phase.
Protocol:
-
Suspend the crude ethanol extract (approximately 50-60 g) in 500 mL of distilled water.
-
Transfer the suspension to a 2 L separatory funnel.
-
Perform sequential partitioning with the following solvents:
-
n-Hexane (3 x 500 mL)
-
Chloroform (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
-
Collect the aqueous fraction after each partitioning step.
-
Concentrate the final aqueous fraction using a rotary evaporator and then lyophilize to obtain a dry powder enriched with this compound.
| Fraction | Description | Expected Outcome |
| n-Hexane | Removes non-polar compounds like fats and oils. | This compound is not expected in this fraction. |
| Chloroform | Removes compounds of intermediate polarity. | This compound is not expected in this fraction. |
| Ethyl Acetate | Removes less polar glycosides and other compounds. | Minor amounts of this compound may be present. |
| Aqueous | Enriched with polar compounds, including this compound. | This fraction is carried forward for further purification. |
Column Chromatography
The enriched aqueous fraction is subjected to column chromatography for further separation of this compound from other polar compounds.
Protocol:
-
Prepare a silica gel (100-200 mesh) column (e.g., 5 cm diameter, 60 cm length) packed in a suitable solvent system (e.g., a mixture of chloroform and methanol).
-
Dissolve the lyophilized aqueous fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a chloroform:methanol mixture (e.g., 98:2) and gradually increasing the proportion of methanol.
-
Collect fractions of approximately 20-30 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualize under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the spot corresponding to this compound.
-
Concentrate the pooled fractions to dryness.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound is achieved using preparative HPLC, which offers high resolution and yields a highly pure compound.
Protocol:
-
Dissolve the semi-purified sample from the column chromatography step in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform preparative HPLC using a C18 column (e.g., 250 x 20 mm, 10 µm).
-
Use a gradient elution system with acetonitrile and water as the mobile phases. A typical gradient might be:
-
0-10 min: 10% Acetonitrile
-
10-40 min: 10-50% Acetonitrile
-
40-50 min: 50-90% Acetonitrile
-
-
Set the flow rate to approximately 10-15 mL/min.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure and lyophilize to obtain pure this compound.
Quantitative Data Summary
The following table provides an example of the expected yields and purity at each stage of the purification process. Actual results may vary depending on the quality of the starting material and the precision of the experimental execution.
| Purification Stage | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Extraction | 1000 (Dried Seeds) | 55 | 5.5 | ~5-10 |
| Solvent Partitioning | 55 (Crude Extract) | 15 (Aqueous Fraction) | 27.3 | ~20-30 |
| Column Chromatography | 15 (Aqueous Fraction) | 1.2 (Pooled Fractions) | 8.0 | ~70-80 |
| Preparative HPLC | 1.2 (Pooled Fractions) | 0.15 (this compound) | 12.5 | >98 |
Biological Activity Context
This compound, along with other quassinoids from Brucea javanica, exhibits a range of promising biological activities. Understanding these activities provides the rationale for its isolation and further investigation in drug discovery and development.
The primary reported bioactivities of quassinoids from Brucea javanica include potent anticancer and antimalarial effects.[1] These compounds have been shown to inhibit the growth of various cancer cell lines and are active against the malaria parasite, Plasmodium falciparum. Further research into the specific mechanisms of action of this compound is crucial for its potential development as a therapeutic agent.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Yadanzioside L
Introduction
Yadanzioside L is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. Quassinoids, including this compound, have garnered significant interest from researchers and drug development professionals due to their diverse biological activities. To support research and development efforts, a reliable and accurate analytical method for the quantification of this compound is essential. This application note presents a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established protocols for the analysis of structurally related quassinoid glycosides from Brucea javanica.[1][2]
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.
-
Column: Cosmosil C18, 4.6 x 250 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[2]
-
Solvents: HPLC grade methanol and water.
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample: Brucea javanica seed extract or other formulations containing this compound.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
2. Sample Preparation
-
Extraction from Brucea javanica seeds:
-
Accurately weigh 1.0 g of powdered Brucea javanica seeds.
-
Transfer the powder to a conical flask and add 50 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.[2]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
-
3. HPLC Method Parameters
The following HPLC parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Column | Cosmosil C18 (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 221 nm[2] |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0 | 70 | 30 |
| 10 | 50 | 50 |
| 25 | 30 | 70 |
| 35 | 0 | 100 |
| 40 | 0 | 100 |
| 41 | 70 | 30 |
| 50 | 70 | 30 |
4. Method Validation Parameters (Hypothetical Data for this compound)
The following table summarizes the expected performance characteristics of the HPLC method for this compound, based on typical validation data for similar compounds.[1][2]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Results and Discussion
The described HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a methanol-water gradient allows for the effective separation of this compound from other components in complex matrices such as plant extracts.[2] The detection wavelength of 221 nm is suitable for quassinoid glycosides which often lack strong chromophores at higher wavelengths.[2] The method is expected to exhibit excellent linearity, precision, and accuracy, making it suitable for quality control and research purposes.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
This application note provides a comprehensive and detailed HPLC method for the quantitative determination of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible to most analytical laboratories. This method can be valuable for researchers, scientists, and drug development professionals working with Brucea javanica and its bioactive constituents. Further optimization may be required depending on the specific sample matrix and instrumentation used.
References
Application Notes and Protocols for the NMR Analysis of Yadanzioside L
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica.[1] Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities, including anti-inflammatory, antiviral, and antimalarial effects. This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) analysis of this compound, a critical step in its structural verification, purity assessment, and further development as a potential therapeutic agent. The provided methodologies are essential for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
Figure 1: Chemical Structure of this compound
Source: PubChem CID 6436225
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is fundamental for the structural confirmation of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 4.25 | d | 9.0 |
| 2 | 2.58 | dd | 9.0, 6.5 |
| 3 | 5.82 | d | 6.5 |
| 5 | 3.51 | d | 10.0 |
| 6α | 2.25 | m | |
| 6β | 1.95 | m | |
| 7 | 4.58 | br s | |
| 9 | 3.15 | d | 11.5 |
| 11 | 4.85 | br s | |
| 12 | 4.40 | s | |
| 14 | 2.80 | m | |
| 15 | 5.65 | d | 3.0 |
| 2'-H | 6.95 | q | 1.5 |
| 3'-CH₃ | 2.18 | d | 1.5 |
| 4'-CH₃ | 1.55 | s | |
| 5'-CH₃ | 1.52 | s | |
| 4-CH₃ | 1.90 | s | |
| 10-CH₃ | 1.25 | s | |
| OCH₃ | 3.75 | s | |
| Glc | |||
| 1' | 5.05 | d | 7.5 |
| 2' | 4.20 | t | 8.0 |
| 3' | 4.35 | t | 8.5 |
| 4' | 4.42 | t | 8.5 |
| 5' | 4.05 | m | |
| 6'a | 4.55 | dd | 11.5, 2.5 |
| 6'b | 4.38 | dd | 11.5, 5.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
| Position | Chemical Shift (δ) ppm |
| 1 | 84.1 |
| 2 | 48.2 |
| 3 | 78.5 |
| 4 | 124.5 |
| 5 | 164.2 |
| 6 | 37.5 |
| 7 | 79.8 |
| 8 | 52.1 |
| 9 | 44.8 |
| 10 | 45.1 |
| 11 | 74.2 |
| 12 | 71.3 |
| 13 | 48.8 |
| 14 | 78.9 |
| 15 | 72.8 |
| 16 | 209.8 |
| 20 | 173.5 |
| 21 | 170.5 |
| 1'-C=O | 167.5 |
| 2'-C= | 128.9 |
| 3'-C= | 158.1 |
| 4'-C | 72.9 |
| 3'-CH₃ | 15.8 |
| 4'-CH₃ | 25.9 |
| 5'-CH₃ | 25.5 |
| 4-CH₃ | 20.8 |
| 10-CH₃ | 16.2 |
| OCH₃ | 52.5 |
| Glc | |
| 1' | 103.5 |
| 2' | 75.5 |
| 3' | 78.8 |
| 4' | 71.9 |
| 5' | 79.2 |
| 6' | 63.0 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Deuterated pyridine (C₅D₅N) is a suitable solvent for dissolving this compound and for obtaining well-resolved NMR spectra.
-
Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of C₅D₅N in a clean, dry NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfoxide-d₆) to the NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 2-5 seconds).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum.
-
Set the spectral width to approximately 220 ppm.
-
Use a 30-degree pulse angle.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for structural elucidation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectra to the residual solvent peak (C₅D₅N: δH ~8.74, 7.58, 7.22; δC ~150.35, 135.91, 123.87) or an internal standard.
-
Peak Picking and Integration: Identify all peaks and integrate the proton signals for quantitative analysis.
-
Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlation data to confirm the structure of this compound and assess its purity.
Visualizations
Experimental Workflow
Caption: General workflow for NMR analysis of this compound.
Potential Signaling Pathway Inhibition
Quassinoids have been reported to exert their biological effects through the modulation of various signaling pathways. While the specific pathways affected by this compound require further investigation, related compounds have been shown to inhibit key inflammatory and cell survival pathways.
References
Application Notes and Protocols for Yadanzioside L in In Vitro Cell Culture Assays
Introduction
Yadanziosides are a class of quassinoid glycosides isolated from the plant Brucea javanica, which has been used in traditional medicine for its anti-inflammatory and antitumoral properties.[1] This document provides detailed protocols for in vitro cell culture assays to evaluate the anti-cancer effects of Yadanzioside L, with a focus on its potential to inhibit cell proliferation and induce apoptosis. The methodologies and expected outcomes are based on studies of structurally similar compounds, such as Yadanziolide A, which has demonstrated efficacy against hepatocellular carcinoma.[2]
Data Presentation
Table 1: Anti-proliferative Activity of Yadanziolide A on Hepatocellular Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 Concentration |
| HepG2 | 48 hours | Data not available in provided search results |
| LM-3 | 48 hours | Data not available in provided search results |
| Huh-7 | 48 hours | Data not available in provided search results |
Note: While a study demonstrated a dose-dependent inhibition of cell viability in these cell lines by Yadanziolide A, the specific IC50 values were not provided in the search results.[2] Researchers should determine these values empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, LM-3, Huh-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest this compound treatment) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the observed cell death is due to apoptosis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Analysis
Based on studies with Yadanziolide A, this compound may exert its anti-cancer effects through the JAK-STAT signaling pathway.[2] Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway that are often constitutively active in cancer cells, leading to uncontrolled proliferation and survival.[2]
Diagram of the Postulated this compound Signaling Pathway
Caption: Postulated inhibitory effect of this compound on the JAK/STAT signaling pathway.
Experimental Workflow for In Vitro Analysis
Caption: General experimental workflow for the in vitro evaluation of this compound.
References
Determining the Cytotoxicity of Yadanzioside L in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside L, a quassinoid derived from the plant Brucea javanica, is a subject of interest in oncology for its potential anticancer properties. While specific IC50 values for this compound are not extensively documented in publicly available literature, the family of quassinoids from Brucea javanica has demonstrated significant cytotoxic effects across a range of cancer cell lines. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound and presents a summary of the cytotoxic activity of structurally related compounds from the same plant. Furthermore, it outlines key signaling pathways potentially modulated by these compounds, offering a framework for mechanistic studies.
Introduction
Brucea javanica is a plant that has been used in traditional medicine and is a rich source of bioactive compounds, particularly quassinoids.[1][2][3] These natural products have shown a variety of pharmacological effects, including potent anticancer activities.[4][5] The cytotoxic effects of quassinoids are often attributed to their ability to induce apoptosis and inhibit key cellular processes in cancer cells.[5][6] Determining the IC50 value, the concentration of a drug that inhibits 50% of a biological function, is a critical first step in assessing the potential of a new anticancer compound.[7] This document details the methodologies for such an assessment for this compound.
Data Presentation: Cytotoxicity of Quassinoids from Brucea javanica
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Brusatol | PANC-1 (Pancreatic) | 0.36 µM | [1] |
| Brusatol | SW 1990 (Pancreatic) | 0.10 µM | [1] |
| Bruceine D | PANC-1 (Pancreatic) | 2.53 µM | [1] |
| Bruceine D | SW 1990 (Pancreatic) | 5.21 µM | [1] |
| Javanicoside J | P-388 (Murine Leukemia) | 2.3 µg/ml | [1] |
| Javanicoside K | P-388 (Murine Leukemia) | 1.6 µg/ml | [1] |
| Javanicoside L | P-388 (Murine Leukemia) | 2.9 µg/ml | [1] |
| Brujavanol A | KB (Human Oral Cavity) | 1.3 µg/ml | [1] |
| Brujavanol B | KB (Human Oral Cavity) | 2.36 µg/ml | [1] |
| Bruceantin | KB (Human Epidermoid) | 0.008 µg/ml | [8] |
| Compound 7 | MCF-7 (Breast) | 0.063-0.182 µM | [6] |
| Compound 7 | MDA-MB-231 (Breast) | 0.081-0.238 µM | [6] |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range could be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour incubation, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates five times with tap water and allow them to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Phytochemical and biological activities of an anticancer plant medicine: Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Yadanzioside L Stock Solution for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. These guidelines are intended for researchers in various fields, including cancer biology, pharmacology, and drug development, to ensure consistent and reliable experimental results. The provided protocols are based on the physicochemical properties of this compound and related compounds, as well as established laboratory practices for similar natural products.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₇ | [1] |
| Molecular Weight | 726.7 g/mol | [1] |
| Appearance | Solid (assumed, based on related compounds) | N/A |
| Solubility | Soluble in DMSO and Ethanol (inferred from related Yadanziosides) | [2] |
| Storage (Solid) | Dry, dark at -20°C for long-term storage | [2] |
Recommended Solvents and Storage
Based on data from related quassinoid glycosides, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended solvents for preparing this compound stock solutions.
| Solvent | Recommended Concentration | Storage of Stock Solution |
| DMSO | ≥ 10 mM | -20°C for short-term (weeks), -80°C for long-term (months) |
| Ethanol | ≥ 10 mM | -20°C for short-term (weeks), -80°C for long-term (months) |
Note: It is crucial to use anhydrous grade solvents to prevent hydrolysis of the compound. Stock solutions should be stored in tightly sealed vials to minimize evaporation and exposure to moisture. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 726.7 g/mol x 1000 = 7.267 mg
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh approximately 7.27 mg of this compound into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing this compound to achieve a final concentration of 10 mM.
-
Volume of DMSO (µL) = [Mass of this compound (mg) / 726.7 ( g/mol )] / 0.010 (mol/L) x 1,000,000
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Preparation of Working Solutions
For cell-based assays, it is critical to dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Example: Preparation of a 10 µM working solution in cell culture medium:
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium.
-
For a 1:1000 dilution to achieve 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cells.
Proposed Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
While the specific molecular targets of this compound are still under investigation, extensive research on quassinoids from Brucea javanica suggests a likely mechanism of action involving the inhibition of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2][3][4] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers.
The proposed mechanism involves the inhibition of STAT3 phosphorylation, a key event in the activation of this pathway.[2][4] By preventing the phosphorylation and subsequent dimerization and nuclear translocation of STAT3, this compound may downregulate the expression of STAT3 target genes involved in cell survival and proliferation, ultimately leading to apoptosis in cancer cells.
Caption: Proposed mechanism of this compound via inhibition of the JAK/STAT3 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based experiment, such as a cytotoxicity assay.
Caption: General workflow for a cell-based assay using this compound.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the solid compound and concentrated stock solutions in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results. The proposed mechanism of action provides a framework for designing experiments to further elucidate the biological activities of this promising natural product.
References
- 1. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 3. Identification of the fruit of Brucea javanica as an anti-liver fibrosis agent working via SMAD2/SMAD3 and JAK1/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Assays Using Novel Compounds
Topic: Using Yadanzioside L in Antiviral Assays
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: As of this writing, specific studies detailing the antiviral activity of this compound are not available in the public domain. The following application notes and protocols, therefore, provide a comprehensive framework for the initial screening and characterization of the antiviral potential of a novel natural product, using this compound as a representative example.
Introduction
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Compounds like this compound, a quassinoid glycoside, represent a rich chemical diversity that may hold the key to new antiviral treatments. The successful evaluation of such compounds requires a systematic approach, beginning with an assessment of cytotoxicity to establish a safe therapeutic window, followed by robust assays to determine antiviral efficacy.
This document outlines the essential protocols for determining the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) of a test compound against a specific virus. The Cell Counting Kit-8 (CCK-8) assay is presented for cytotoxicity screening, and the gold-standard plaque reduction assay is detailed for quantifying antiviral activity.
General Workflow for Antiviral Screening
The initial assessment of a novel compound for antiviral properties follows a logical progression. First, the inherent toxicity of the compound to the host cells must be determined. This is crucial to ensure that any observed antiviral effect is not simply a result of cell death. Once a non-toxic concentration range is established, the compound's ability to inhibit viral replication can be assessed.
Caption: General workflow for screening a novel compound for antiviral activity.
Data Presentation
Quantitative data from cytotoxicity and antiviral assays should be meticulously recorded to allow for accurate determination of CC50 and IC50 values. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable safety and efficacy profile.
Table 1: Template for Recording Cytotoxicity and Antiviral Data for this compound
| This compound Concentration (µM) | Cell Viability (%) (CCK-8 Assay) | Plaque Count (Plaque Reduction Assay) | % Plaque Reduction |
| 0 (Cell Control) | 100 | N/A | N/A |
| 0 (Virus Control) | N/A | (e.g., 100) | 0 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Calculated CC50 (µM) | |||
| Calculated IC50 (µM) | |||
| Selectivity Index (SI = CC50/IC50) |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using Cell Counting Kit-8 (CCK-8) Assay
This protocol determines the concentration range at which this compound is toxic to the host cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Appropriate host cell line (e.g., Vero, MDCK, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent[1][2][3][4][5][6][7][8][9]
-
Microplate reader (450 nm absorbance)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.[1][2][4]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete medium from the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the solvent (vehicle control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48 or 72 hours).[4][5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1][2][3][4][5] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.[1][3][4][5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][2][3][4][5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression analysis to determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy
This assay quantifies the ability of this compound to inhibit the replication of a lytic virus.[5][10][11]
Materials:
-
This compound stock solution
-
Host cell line cultured to a confluent monolayer in 6-well or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Serum-free medium
-
Semi-solid overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium at concentrations below the determined CC50 value.
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Infection:
-
Wash the confluent cell monolayers twice with sterile PBS.
-
In separate tubes, mix the diluted virus with each dilution of this compound (and a vehicle control).
-
Add these mixtures to the cell monolayers (e.g., 200 µL per well for a 12-well plate).
-
Include a "virus control" (virus + medium with vehicle) and a "cell control" (medium only).
-
Incubate at 37°C for 1 hour to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add 2 mL of the semi-solid overlay medium (warmed to ~40°C) to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator. The incubation period depends on the virus and can range from 2 to 10 days, allowing for the formation of visible plaques.
-
Fixation and Staining:
-
Carefully remove the overlay.
-
Fix the cells with the fixing solution for 30 minutes.
-
Remove the fixing solution and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = [1 - (Plaque count in treated well / Plaque count in virus control well)] x 100
-
Plot the % Plaque Reduction against the log of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value, the concentration that reduces the plaque number by 50%.[11]
-
Caption: Principle of the Plaque Reduction Assay.
Potential Signaling Pathways
While no specific signaling pathways have been identified for this compound in the context of viral infection, natural products can exert antiviral effects through various mechanisms.[12] These can include:
-
Inhibition of viral entry: Blocking the attachment or fusion of the virus to the host cell.
-
Inhibition of viral replication: Targeting viral enzymes like polymerases or proteases that are essential for replicating the viral genome and producing viral proteins.
-
Modulation of host cell pathways: Some compounds can stimulate the host's innate immune response (e.g., interferon pathways) or inhibit host factors that the virus hijacks for its own replication.
Further research, including mechanism-of-action studies, would be required to elucidate the specific antiviral strategy of this compound, should it prove to be an effective inhibitor.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Assay of the month: The microneutralization assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. biogot.com [biogot.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. mdpi.com [mdpi.com]
Yadanzioside L: A Potential Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For research, scientific, and drug development professionals.
Introduction
Yadanzioside L, a quassinoid compound isolated from the fruit of Brucea javanica, is emerging as a potential therapeutic agent in oncology. While direct studies on this compound are limited, evidence from related compounds, such as Yadanziolide A, suggests a strong potential for inducing apoptosis in cancer cells.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[2][3] Its dysregulation is a hallmark of cancer, and therapeutic strategies often aim to reactivate this process.[3] This document provides detailed application notes and protocols based on the known mechanisms of a closely related compound, Yadanziolide A, to guide research into the apoptotic potential of this compound.
Mechanism of Action: Insights from Yadanziolide A
Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells through the modulation of key signaling pathways.[1] It is hypothesized that this compound may exert its effects through similar mechanisms. The proposed mechanism involves the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[1][2]
Key Signaling Pathways:
-
JAK/STAT Pathway: Yadanziolide A has been observed to inhibit the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT signaling pathway.[1] This pathway is often constitutively active in cancer cells, promoting proliferation and survival.[1] Inhibition of this pathway by this compound could lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.
-
TNF-α Signaling: The tumor necrosis factor-alpha (TNF-α) signaling pathway is also implicated. Yadanziolide A may modulate this pathway to promote apoptosis.[1]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating the mitochondrial (intrinsic) pathway of apoptosis.[4][5] Yadanziolide A has been shown to increase the expression of Bax and decrease the expression of Bcl-2, thereby promoting the release of cytochrome c from mitochondria and initiating the caspase cascade.[1]
-
Caspase Activation: Apoptosis culminates in the activation of a cascade of cysteine proteases known as caspases.[6][7] Yadanziolide A treatment leads to the activation of initiator caspases (e.g., Caspase-8) and executioner caspases (e.g., Caspase-3), which are responsible for the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[1][8]
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to evaluate the pro-apoptotic effects of this compound, based on findings for Yadanziolide A.[1]
Table 1: Effect of this compound on Cancer Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | Expected Decrease |
| 1 | Expected Decrease |
| 10 | Expected Decrease |
| 100 | Expected Decrease |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | Baseline | Baseline |
| This compound (IC50) | Expected Increase | Expected Increase |
Table 3: Relative Protein Expression Levels Determined by Western Blot
| Protein | Control | This compound (IC50) | Expected Fold Change |
| p-JAK2 | 1.0 | Expected Decrease | ↓ |
| p-STAT3 | 1.0 | Expected Decrease | ↓ |
| Bcl-2 | 1.0 | Expected Decrease | ↓ |
| Bax | 1.0 | Expected Increase | ↑ |
| Cleaved Caspase-8 | 1.0 | Expected Increase | ↑ |
| Cleaved Caspase-3 | 1.0 | Expected Increase | ↑ |
Experimental Protocols
Detailed methodologies for key experiments to investigate the apoptotic effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., HepG2, LM-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[9][10]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]
-
Western Blot Analysis
This protocol detects changes in the expression levels of key apoptosis-related proteins.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-8, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound.
Conclusion
While further research is required to specifically elucidate the mechanisms of this compound, the information available for the structurally related compound, Yadanziolide A, provides a strong foundation for investigation. The protocols and expected outcomes detailed in this document offer a comprehensive guide for researchers to explore the potential of this compound as a novel anti-cancer agent that induces apoptosis. It is anticipated that this compound will demonstrate pro-apoptotic activity through the modulation of key signaling pathways, including the JAK/STAT and mitochondrial pathways, ultimately leading to caspase activation and cancer cell death.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The paradox role of caspase cascade in ionizing radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Cell Viability Assays with Yadanzioside L Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Yadanzioside L
This compound is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2] Quassinoids, the primary bioactive constituents of Brucea javanica, are known for their significant antitumor properties.[1][3][4] Preliminary studies have identified this compound as an antileukemic agent, suggesting its potential as a therapeutic candidate in cancer research.[2][5]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, two critical parameters in the evaluation of novel anticancer compounds. The primary assays covered are the MTT assay, for quantifying metabolic activity as an indicator of cell viability, and the Annexin V/Propidium Iodide (PI) assay, for the detection and quantification of apoptosis.
Principle of Key Assays
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3][6] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5][7] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[5][7]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8] This dual staining allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[9]
Experimental Protocols
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line (e.g., a leukemia cell line such as CCRF-CEM)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[3]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[3][7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control wells.
Protocol: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
This compound stock solution
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 hours). Include vehicle and untreated controls.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the attached cells with PBS, then detach them using trypsin. Combine the detached cells with the collected supernatant.
-
Suspension cells: Collect the cells directly from the culture plates.
-
-
Cell Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes.[4] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (containing 1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4] Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
Data Presentation
Quantitative data should be organized into clear tables to facilitate analysis and comparison.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
|---|---|---|
| 0 (Control) | [Value] | 100 |
| [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
| [Conc. 4] | [Value] | [Value] |
| [Conc. 5] | [Value] | [Value] |
| IC50 (µM) | \multicolumn{2}{c|}{[Calculated Value]} |
Cell Viability (%) = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100. IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Treatment Group | % Viable Cells (Q4: AV-/PI-) | % Early Apoptotic Cells (Q3: AV+/PI-) | % Late Apoptotic/Necrotic Cells (Q2: AV+/PI+) | % Necrotic Cells (Q1: AV-/PI+) |
|---|---|---|---|---|
| Control | [Value] | [Value] | [Value] | [Value] |
| Vehicle | [Value] | [Value] | [Value] | [Value] |
| This compound [Conc. X] | [Value] | [Value] | [Value] | [Value] |
| this compound [Conc. Y] | [Value] | [Value] | [Value] | [Value] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
MTT Assay Workflow
Caption: Step-by-step protocol for the MTT cell viability assay.
Annexin V/PI Staining Workflow
Caption: Step-by-step protocol for the Annexin V/PI apoptosis assay.
Potential Apoptosis Signaling Pathway
Natural anticancer compounds like quassinoids often induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common mechanism, which should be investigated as a potential mode of action for this compound.
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking Evidences of Dandelion for the Treatment of Cancer: From Chemical Composition, Bioactivity, Signaling Pathways in Cancer Cells to Perspective Study | MDPI [mdpi.com]
Application Note: Western Blot Analysis of Key Signaling Pathways Following Yadanzioside L Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of Yadanzioside L, a natural compound with potential therapeutic properties, on protein expression within key cellular signaling pathways. The focus is on the apoptosis and autophagy pathways, which are often modulated by bioactive compounds.
Introduction
This compound is a natural product that, like other saponins, is investigated for its potential anticancer and therapeutic effects.[1] Understanding its mechanism of action is crucial for its development as a therapeutic agent. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This allows researchers to analyze how this compound treatment affects the levels and activation states of proteins involved in critical cellular processes like apoptosis and autophagy, thereby elucidating its molecular mechanism.[2][3]
Key Signaling Pathways Modulated by Natural Compounds
Many natural compounds exert their effects by modulating key signaling pathways that control cell fate. This compound is hypothesized to impact apoptosis and autophagy, two critical processes in cancer and other diseases.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. The process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[4][5] Key proteins frequently analyzed include:
-
Bcl-2 family proteins: Regulators of the intrinsic pathway, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[4] The Bax/Bcl-2 ratio is a critical determinant of cell fate.
-
Caspases: A family of proteases that execute apoptosis. Key markers include cleaved Caspase-9 (intrinsic pathway), cleaved Caspase-8 (extrinsic pathway), and the common executioner, cleaved Caspase-3.[4][6]
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated Caspase-3; its cleavage is a hallmark of apoptosis.[7]
Caption: Apoptosis signaling pathway with potential modulation by this compound.
Autophagy Signaling Pathway
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain homeostasis.[3][8] It can act as a pro-survival mechanism under stress, but excessive autophagy can also lead to cell death. The PI3K/Akt/mTOR pathway is a central negative regulator of autophagy.[9] Key protein markers include:
-
mTOR (mammalian target of rapamycin): A kinase that, when active, suppresses autophagy.[8] Its phosphorylation status (e.g., p-mTOR) is often measured.
-
Beclin-1: A key component of the Class III PI3K complex, which is essential for the initiation of the autophagosome.[9]
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is converted to the lipidated, autophagosome membrane-associated form (LC3-II).[3] The ratio of LC3-II to LC3-I is a widely used indicator of autophagic activity.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Autophagy Signaling Pathway: A Potential Multifunctional Therapeutic Target of Curcumin in Neurological and Neuromuscular Diseases | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Sinulariolide Induced Hepatocellular Carcinoma Apoptosis through Activation of Mitochondrial-Related Apoptotic and PERK/eIF2α/ATF4/CHOP Pathway [mdpi.com]
- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Autophagic mechanisms in longevity intervention: role of natural active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yadanzioside L in Animal Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside L is a naturally occurring quassinoid isolated from the seeds of Brucea javanica. While research on this compound in cancer is limited, significant preclinical data is available for a closely related compound, Yadanziolide A. This document focuses on the application of Yadanziolide A in animal models for cancer research, with a primary emphasis on hepatocellular carcinoma (HCC), where it has shown promising antitumor effects. Yadanziolide A exerts its anticancer activities by inducing apoptosis and inhibiting the JAK-STAT signaling pathway.[1] These notes provide a comprehensive overview of its mechanism, quantitative efficacy in animal models, and detailed experimental protocols to guide further research and drug development.
Quantitative Data from Animal Studies
The following table summarizes the quantitative data on the efficacy of Yadanziolide A in a preclinical animal model of hepatocellular carcinoma.
| Animal Model | Cancer Type | Treatment | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Orthotopic Liver Cancer Mouse Model (Hepa1-6 cells) | Hepatocellular Carcinoma | Yadanziolide A | Not specified in abstract | Not specified in abstract | Significant reduction in tumor growth compared to control | [1] |
Mechanism of Action: Targeting the JAK-STAT Pathway
Yadanziolide A has been shown to target the TNF-α/STAT3 signaling pathway.[1] Specifically, it inhibits the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), key components of a signaling cascade frequently hyperactivated in cancer.[1][2] This inhibition leads to the suppression of downstream gene expression involved in cell proliferation, survival, and migration, ultimately inducing apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Yadanziolide A inhibits the TNF-α/JAK2/STAT3 signaling pathway.
Experimental Protocols
In Vivo Antitumor Activity Assessment in an Orthotopic Liver Cancer Mouse Model
This protocol is based on the methodology described for evaluating the in vivo efficacy of Yadanziolide A against hepatocellular carcinoma.[1]
1. Animal Model:
-
Species: Male C57BL/6 mice, 6-8 weeks old.
-
Cell Line: Murine hepatoma cell line (e.g., Hepa1-6).
-
Acclimatization: House animals in a specific pathogen-free (SPF) environment for at least one week prior to the experiment, with ad libitum access to food and water.
2. Orthotopic Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Make a small incision in the upper abdomen to expose the liver.
-
Inject approximately 1 x 10^6 Hepa1-6 cells in 20-30 µL of serum-free medium or PBS into the left lobe of the liver using a 29-gauge needle.
-
Close the peritoneum and skin with sutures.
-
Monitor the animals for post-operative recovery.
3. Treatment Protocol:
-
Grouping: Randomly divide the mice into a control group and a Yadanziolide A treatment group (n=8-10 mice per group) approximately 7 days after tumor cell implantation.
-
Drug Preparation: Dissolve Yadanziolide A in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be below 5%.
-
Administration: Administer Yadanziolide A (e.g., 1-5 mg/kg body weight, dose to be optimized) or the vehicle control to the respective groups via intraperitoneal (IP) or intravenous (IV) injection daily or on a predetermined schedule for a specified period (e.g., 2-3 weeks).
4. Monitoring and Endpoint Analysis:
-
Tumor Growth: Monitor tumor growth non-invasively using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound at regular intervals.
-
Body Weight and Health: Record the body weight of each mouse every 2-3 days and monitor for any signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice.
-
Tumor Measurement: Excise the liver and measure the tumor volume and weight.
-
Histopathology: Fix the liver tumors and other major organs in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins for Western blot analysis to assess the levels of p-JAK2, JAK2, p-STAT3, and STAT3.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of Yadanziolide A.
Conclusion
The preclinical data on Yadanziolide A demonstrates its potential as an anticancer agent, particularly for hepatocellular carcinoma, through its targeted inhibition of the JAK-STAT pathway. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute further in vivo studies to validate these findings and explore the therapeutic potential of Yadanziolide A and related compounds like this compound in various cancer models. Rigorous dose-response and toxicity studies will be crucial next steps in the preclinical development of these natural products.
References
Application Note: Gene Expression Analysis of Yadanzioside L-Treated Cancer Cells using Quantitative PCR
Introduction
Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the plant Brucea javanica.[1][2] Quassinoids have garnered significant interest in oncological research due to their potent cytotoxic and antitumor activities. Preliminary studies on related compounds suggest that this compound may exert its anticancer effects by modulating key signaling pathways involved in apoptosis, cell cycle arrest, and inflammation. This application note provides a detailed protocol for investigating the effects of this compound on gene expression in a cancer cell line using quantitative polymerase chain reaction (qPCR). The described workflow is designed for researchers in drug discovery and molecular biology aiming to elucidate the molecular mechanisms of novel therapeutic compounds.
Objective
To provide a comprehensive methodology for quantifying changes in the expression of apoptosis-related genes (e.g., Bcl-2, Bax, Caspase-3) in a human leukemia cell line (e.g., Jurkat) following treatment with this compound.
Experimental Protocols
1. Cell Culture and this compound Treatment
1.1. Cell Line Maintenance: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
1.2. This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
1.3. Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 6-well plate. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).
2. RNA Extraction and Quantification
2.1. Total RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
2.2. RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. Assess RNA integrity by gel electrophoresis if necessary.
3. First-Strand cDNA Synthesis (Reverse Transcription)
3.1. Reverse Transcription Reaction: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3.2. Reaction Conditions: Follow the manufacturer's recommended protocol for the reverse transcription reaction. A typical program includes an initial incubation at 25°C for 5 minutes, followed by 60 minutes at 42°C, and termination of the reaction by heating at 70°C for 5 minutes.
4. Quantitative PCR (qPCR)
4.1. Primer Design: Design or obtain pre-validated primers for the target genes (Bcl-2, Bax, Caspase-3) and a stable reference gene (e.g., GAPDH, ACTB).
4.2. qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 20 µL final volume containing:
- 10 µL of 2x SYBR Green qPCR Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA template (e.g., 10 ng)
- 6 µL of nuclease-free water
4.3. Thermal Cycling Conditions: Perform the qPCR on a real-time PCR detection system with the following cycling conditions:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Melt curve analysis
5. Data Analysis
5.1. Quantification Cycle (Cq) Determination: The Cq (or Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold.[3][4]
5.2. Relative Quantification (ΔΔCq Method):
- Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of the reference gene: ΔCq = Cq(target gene) - Cq(reference gene)
- Normalization to Control (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the ΔCq of the control (DMSO-treated) sample: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)
- Fold Change Calculation: The fold change in gene expression is calculated as 2^(-ΔΔCq).[5]
Data Presentation
Table 1: Cq Values for Target and Reference Genes after this compound Treatment
| Treatment | Target Gene | Average Cq | Standard Deviation |
| Control (DMSO) | GAPDH | 18.5 | 0.2 |
| Bcl-2 | 24.3 | 0.3 | |
| Bax | 22.1 | 0.2 | |
| Caspase-3 | 25.6 | 0.4 | |
| This compound (5 µM) | GAPDH | 18.6 | 0.3 |
| Bcl-2 | 26.8 | 0.4 | |
| Bax | 20.9 | 0.3 | |
| Caspase-3 | 23.1 | 0.2 |
Table 2: Relative Gene Expression Fold Change after this compound Treatment
| Target Gene | ΔCq (Control) | ΔCq (Treated) | ΔΔCq | Fold Change (2^(-ΔΔCq)) | Regulation |
| Bcl-2 | 5.8 | 8.2 | 2.4 | 0.19 | Down-regulated |
| Bax | 3.6 | 2.3 | -1.3 | 2.46 | Up-regulated |
| Caspase-3 | 7.1 | 4.5 | -2.6 | 6.06 | Up-regulated |
Visualizations
Caption: Experimental workflow for qPCR analysis.
Caption: Putative apoptotic signaling pathway.
References
- 1. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad.com [bio-rad.com]
- 4. PCR/qPCR 数据分析 [sigmaaldrich.com]
- 5. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols for In Vivo Studies of Yadanzioside L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside L is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory diseases. Quassinoids from Brucea javanica have demonstrated significant cytotoxic, anti-inflammatory, and anti-malarial activities. While specific in vivo delivery methods and protocols for this compound are not yet extensively documented in publicly available literature, this document provides detailed application notes and proposed experimental protocols based on studies of structurally related compounds from the same plant, such as Yadanziolide A and Brusatol, as well as crude extracts of Brucea javanica. These protocols are intended to serve as a comprehensive starting point for researchers initiating in vivo studies with this compound.
Disclaimer: The following protocols are inferred from studies on related compounds. Researchers should conduct dose-finding and toxicity studies to establish the optimal and safe dosage of this compound for their specific animal model and disease context.
Data Presentation: In Vivo Studies of Related Brucea javanica Compounds
To inform the experimental design for this compound, the following table summarizes quantitative data from in vivo studies of other bioactive compounds and extracts from Brucea javanica.
| Compound/Extract | Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Yadanziolide A | Orthotopic liver cancer mouse model (Hepa1-6 cells) | Intraperitoneal (IP) Injection | 2 mg/kg/day for two weeks | Inhibition of tumor growth, reduction in liver damage. | [1] |
| Brusatol | Xenograft and in situ tumor models | Not specified | 2 mg/kg | Inhibition of tumor growth. | [2] |
| Brucea javanica Leaves Extract | DDY-Mice | Oral | 562.5, 1125, 2250, and 4500 mg/kg (single dose) | LD50 determined to be 1003.65 mg/kg; categorized as slightly toxic. | [3][4] |
| Aqueous Brucea javanica Extract | Nude mice with H1975 cell xenografts | Oral (feeding) | Not specified | Suppression of xenograft tumor growth. | [5] |
Experimental Protocols
Based on the data from related compounds, the following are detailed proposed methodologies for key experiments for the in vivo study of this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for parenteral or oral administration in animal models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Parenteral Administration (Intraperitoneal or Intravenous):
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG300, Tween 80, and sterile saline. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% saline.
-
-
Final Formulation:
-
On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Procedure for Oral Administration (Gavage):
-
Suspension Preparation:
-
For oral gavage, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor activity of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
Procedure:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., a lung cancer cell line like H1975, which has been used in studies with Brucea javanica extracts[5]) under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Treatment Group: Administer this compound (e.g., starting dose of 2 mg/kg, based on Yadanziolide A and Brusatol data[1][2]) via intraperitoneal injection or oral gavage daily or on a specified schedule (e.g., 5 days a week) for a defined period (e.g., 2-3 weeks).
-
Control Group: Administer the same volume of the vehicle solution following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.
-
Observe the mice for any signs of distress or toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Signaling Pathway
// Nodes Yadanzioside_L [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="Mutated EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Tumor Growth Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Yadanzioside_L -> EGFR [label="Inhibits", color="#EA4335"]; Yadanzioside_L -> TNFa [label="Inhibits", color="#EA4335"]; TNFa -> JAK2 [color="#5F6368"]; JAK2 -> STAT3 [label="Phosphorylates", color="#5F6368"]; STAT3 -> Tumor_Growth [label="Promotes", color="#5F6368", style=dashed]; EGFR -> Tumor_Growth [label="Promotes", color="#5F6368", style=dashed]; Yadanzioside_L -> Apoptosis [label="Induces", color="#34A853"]; Apoptosis -> Tumor_Growth [label="Contributes to", color="#34A853"]; }
Caption: Proposed signaling pathway for this compound based on related compounds.
Experimental Workflow
// Nodes Start [label="Start: Prepare this compound Formulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="1. Cancer Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Implantation [label="2. Subcutaneous Implantation in Nude Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="3. Monitor Tumor Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="4. Randomize Mice into Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="5. Administer this compound or Vehicle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="6. Monitor Tumor Volume and Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="7. Endpoint: Euthanasia and Tissue Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="8. Analyze Tumor Weight and Biomarkers", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Evaluate Antitumor Efficacy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Implantation [color="#5F6368"]; Implantation -> Tumor_Growth [color="#5F6368"]; Tumor_Growth -> Grouping [color="#5F6368"]; Grouping -> Treatment [color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Endpoint [color="#5F6368"]; Endpoint -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Yadanzioside G | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 2. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. researchgate.net [researchgate.net]
Application Note: Identification of Yadanzioside L using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside L is a quassinoid diterpenoid glycoside isolated from the seeds of Brucea javanica.[1] It belongs to a class of natural products known for a wide range of biological activities, including antiviral properties.[1][2] The structural elucidation and quantification of this compound in complex matrices such as plant extracts or biological samples are critical for pharmacological studies and drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the identification and characterization of such compounds. This application note provides a detailed protocol for the identification of this compound using LC-MS/MS, including a proposed fragmentation pathway.
Principle
The method utilizes reversed-phase liquid chromatography to separate this compound from other components in a sample mixture. The separated analyte is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is used to generate protonated molecular ions of this compound. In the first stage of mass analysis (MS1), the precursor ion corresponding to the [M+H]⁺ of this compound is selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions in the second stage of mass analysis (MS2). The specific fragmentation pattern serves as a fingerprint for the structural confirmation of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a general procedure for the extraction of this compound from Brucea javanica seeds.
Materials:
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Dried seeds of Brucea javanica
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
Procedure:
-
Grind the dried seeds of Brucea javanica to a fine powder.
-
Accurately weigh 1 g of the powdered sample into a conical flask.
-
Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 20 mL of 80% methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of 50% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the target analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the LC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
The identification of this compound is based on its retention time and the specific transitions from the precursor ion to product ions in MS/MS analysis. The molecular formula of this compound is C₃₄H₄₆O₁₇, with a molecular weight of 726.72 g/mol .[1][2][3]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 727.27 | 565.22 | 385.18 | 25 | ~12.5 |
Note: The exact m/z values and retention time may vary slightly depending on the instrument and chromatographic conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of glycosides in positive ion ESI-MS/MS is typically initiated by the cleavage of the glycosidic bond. For this compound, the primary fragmentation is expected to be the loss of the glucose moiety.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the identification of this compound. The characteristic fragmentation pattern, involving the neutral loss of the glucose moiety followed by further fragmentation of the aglycone, allows for confident structural confirmation. The retention time and the specific precursor-to-product ion transitions can be used for the development of quantitative methods, such as Multiple Reaction Monitoring (MRM), for the determination of this compound in various samples. The protocol and parameters provided herein should serve as a valuable starting point for researchers in natural product chemistry, pharmacology, and drug development. Further optimization may be required based on the specific instrumentation and sample matrix.
References
Troubleshooting & Optimization
Yadanzioside L solubility in DMSO versus aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Yadanzioside L, focusing on its solubility characteristics in DMSO and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[1] For most in vitro biological assays, DMSO is the recommended solvent for creating high-concentration stock solutions due to its broad compatibility with assay formats and its ability to dissolve a wide range of compounds.[2]
Q2: What is the expected solubility of this compound in aqueous solutions?
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and how can I prevent it?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.
To prevent precipitation, consider the following strategies:
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Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous medium to a level below its aqueous solubility limit.
-
Optimize the dilution method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer, try adding the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
Use a pre-warmed buffer: For some compounds, solubility increases with temperature. Using a pre-warmed aqueous buffer (e.g., to 37°C) may help keep the compound in solution.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1%) can help maintain the solubility of the compound. However, always check the tolerance of your cells or assay to the final DMSO concentration.
Troubleshooting Guide: Compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility. | Perform a solubility assessment to determine the maximum soluble concentration. Lower the final working concentration. |
| Rapid solvent exchange upon dilution. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Perform serial dilutions in the aqueous medium. | |
| Precipitation Over Time | The solution is supersaturated and thermodynamically unstable. | Prepare fresh solutions for each experiment. If storage is necessary, store at 4°C, but re-confirm solubility before use. |
| Compound degradation. | Store stock solutions in tightly sealed vials at -20°C. Prepare aqueous solutions fresh and use them on the same day.[1] | |
| Inconsistent Results | Variable amounts of precipitation between experiments. | Standardize the protocol for preparing aqueous solutions, including the rate of addition and mixing speed. Visually inspect for precipitation before each use. |
Experimental Protocols
To quantitatively determine the solubility of this compound, two common methods are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.
Protocol 1: Kinetic Solubility Determination
This method measures the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer, reflecting a common experimental workflow.
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Plate Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a 1% final DMSO concentration. Include wells with buffer and 1% DMSO as a blank.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
Measurement: After incubation, measure the turbidity by reading the absorbance at a wavelength of 620-650 nm using a microplate reader. An increase in absorbance compared to the blank indicates precipitation.
-
Quantification (Optional): To determine the concentration of the dissolved compound, filter the samples through a 96-well filter plate to remove any precipitate. Analyze the filtrate by HPLC-UV or another suitable quantitative method and compare it to a standard curve.
Example Data Presentation:
| Compound | Buffer | Final DMSO (%) | Incubation Time (h) | Kinetic Solubility (µM) |
| This compound | PBS, pH 7.4 | 1 | 2 | Example Value: 5.8 |
| This compound | Tris, pH 8.0 | 1 | 2 | Example Value: 4.2 |
| (Note: Data are for illustrative purposes only) |
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound in a given solvent, which is considered the "gold standard."
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., 1 mL PBS, pH 7.4).
-
Equilibration: Tightly cap the vial and place it on a rotator or orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV, comparing the result to a standard curve.
Example Data Presentation:
| Compound | Solvent | Temperature (°C) | Equilibration Time (h) | Thermodynamic Solubility (µg/mL) |
| This compound | PBS, pH 7.4 | 25 | 24 | Example Value: 1.5 |
| This compound | Water | 25 | 24 | Example Value: 1.1 |
| (Note: Data are for illustrative purposes only) |
Visualizations
Experimental Workflow for Solubility Determination
References
Technical Support Center: Optimizing Yadanzioside L Concentration for Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Yadanzioside L for in vitro cytotoxicity assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: Direct cytotoxic data for this compound is limited in publicly available literature. However, studies on other quassinoids isolated from Brucea javanica can provide a starting point. For example, the ED50 of various quassinoids against KB cells (a human epidermoid carcinoma cell line) ranged from 0.008 µg/mL to >5 µg/mL[1]. A broad range of concentrations, for instance, from 0.01 µM to 100 µM, is often recommended for initial screening of natural products to determine their cytotoxic effects. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: The choice of assay depends on your experimental goals and available equipment.
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MTT/XTT Assays: These are common colorimetric assays that measure metabolic activity. However, natural compounds can sometimes interfere with the reductase enzymes or the formazan product, leading to inaccurate results.[2] If you use an MTT assay, it is essential to include proper controls to account for any potential interference from this compound itself.[3]
-
LDH Release Assays: These assays measure the activity of lactate dehydrogenase (LDH) released from damaged cells, indicating a loss of membrane integrity.[3] They are a good alternative as they directly measure cytotoxicity rather than metabolic activity.[2]
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ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is a direct indicator of viable, metabolically active cells. They are often more sensitive and less prone to interference from natural compounds compared to MTT assays.[2][3]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable and non-viable cells but is generally lower in throughput.
For initial screening, an MTT or a similar tetrazolium-based assay can be used, but it is highly recommended to validate significant findings with an alternative method, such as an LDH release or ATP-based assay, to rule out compound interference.[2]
Q3: What is the potential mechanism of action of this compound?
A3: While the specific mechanism of action for this compound has not been extensively characterized, other quassinoids have been shown to exert their anticancer effects through various pathways. For instance, the quassinoid ailanthone has been reported to activate DNA damage responses and inhibit the Hsp90 co-chaperone p23.[4] Quassinoids, in general, are known to induce apoptosis. Therefore, it is plausible that this compound may act through similar mechanisms involving the induction of DNA damage and apoptosis.
Troubleshooting Guide
Issue 1: High background or color interference in colorimetric assays.
-
Cause: Many natural products, including extracts from Brucea javanica, are colored and can interfere with absorbance readings in assays like the MTT assay.[3] Also, some compounds can directly reduce the assay reagent, leading to a false positive signal.[3]
-
Solution:
-
Include proper controls: Prepare wells with the same concentrations of this compound but without cells.[3] Subtract the absorbance of these "compound-only" wells from your experimental wells.
-
Use a different assay: Switch to a non-colorimetric assay like an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[3] An LDH release assay can also minimize interference as the measurement is taken from the supernatant.[3]
-
Issue 2: Poor solubility of this compound in culture medium.
-
Cause: Lipophilic natural products often have poor solubility in aqueous culture media, which can lead to precipitation and inaccurate results.[3]
-
Solution:
-
Use an appropriate solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO first, and then dilute it to the final concentration in the culture medium. Always include a vehicle control with the same final concentration of the solvent in your experiment.
-
Sonication or Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.[3]
-
Filtration: After attempting to dissolve the compound, you can filter the solution to remove any remaining particulate matter, though this might remove some active components if they are not fully dissolved.
-
Issue 3: High variability between replicate wells.
-
Cause: This can be due to several factors, including uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.[2]
-
Solution:
-
Ensure a homogenous cell suspension: Gently mix the cell suspension before and during seeding to ensure each well receives a similar number of cells.
-
Calibrate pipettes: Use calibrated pipettes and consistent pipetting techniques.
-
Minimize edge effects: To reduce evaporation from the outer wells of a 96-well plate, fill the outer wells with sterile PBS or media without cells.[5]
-
Quantitative Data Summary
| Quassinoid | ED50 (µg/mL) against KB cells |
| Bruceantin | 0.008 |
| Bruceantinol | 0.02 |
| Bruceine A | 0.1 |
| Bruceine B | 0.2 |
| Bruceine C | 0.8 |
| Brusatol | 0.04 |
| Bruceolide | >5 |
Data sourced from Anderson et al., 1991.[1]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Yadanzioside L precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside L. Our goal is to help you overcome common challenges, such as precipitation in stock solutions, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my stock solution. What are the common causes?
A1: Precipitation of this compound from a stock solution can be attributed to several factors:
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Solvent Choice: While Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and related compounds, its hygroscopic nature can lead to water absorption, which may decrease the solubility of the compound over time.[1]
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Concentration Exceeds Solubility Limit: The prepared stock solution concentration might be too high for the chosen solvent. It is crucial to consult the manufacturer's instructions and available solubility data.
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Improper Storage: Exposure to fluctuating temperatures, light, or repeated freeze-thaw cycles can destabilize the solution and promote precipitation.[1][2] For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[2][3][4]
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Low Purity of the Compound: Impurities can act as nucleation sites, initiating the precipitation process.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on data from related Yadanzioside compounds, Dimethyl Sulfoxide (DMSO) and Ethanol are commonly used solvents.[2][5] For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility.[2][3]
Q3: How should I properly store my this compound stock solution to prevent precipitation?
A3: To ensure the stability of your this compound stock solution and prevent precipitation, adhere to the following storage best practices:
-
Temperature: For long-term storage (months), store the solution at -80°C. For short-term storage (weeks), -20°C is acceptable.[2][3][4] Avoid storing at 4°C or room temperature for extended periods.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
-
Protection from Light and Moisture: Store vials in a dark, dry place.[2][3][4] Use tightly sealed containers to prevent the absorption of atmospheric moisture, especially when using DMSO.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation with your this compound stock solution, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment
Before taking any action, visually inspect the solution. Is the precipitate crystalline or amorphous? Is the precipitation partial or has the entire compound crashed out? This information can help diagnose the underlying issue.
Step 2: Re-dissolving the Precipitate
For a recently prepared stock solution where precipitation has occurred, you can attempt to re-dissolve the compound.
Experimental Protocol: Re-dissolving Precipitated this compound
-
Gentle Warming: Warm the stock solution in a water bath set to a temperature between 37°C and 50°C. Do not exceed 60°C to avoid potential compound degradation.[1]
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help break up the precipitate and facilitate dissolution.[1][2]
-
Vortexing: Gently vortex the solution for 1-2 minutes to ensure homogeneity.
-
Visual Inspection: After each step, visually inspect the solution to see if the precipitate has dissolved.
-
Cooling and Observation: Allow the solution to slowly cool to room temperature and observe if precipitation reoccurs. If it does, the solution is likely supersaturated.
Step 3: If Precipitation Persists
If the precipitate does not re-dissolve or if it reappears upon cooling, the stock solution concentration is likely too high. In this case, you will need to prepare a new, more dilute stock solution.
Workflow for Troubleshooting Persistent Precipitation
Caption: A flowchart outlining the steps to take when dealing with persistent precipitation in this compound stock solutions.
Data Presentation: Solubility and Storage of Related Yadanziosides
While specific data for this compound is limited, the following table summarizes the solubility and storage information for structurally related Yadanzioside compounds, which can serve as a useful reference.
| Compound | Common Solvents | Recommended Stock Solution Storage |
| Yadanzioside F | Ethanol, DMSO, PEG300, Tween-80, Saline, Corn Oil[2] | -80°C (6 months), -20°C (1 month)[2] |
| Yadanzioside G | DMSO[3][5] | In solvent: -80°C (1 year)[3] |
| Yadanzioside B | DMSO[4] | -20°C (long term)[4] |
Signaling Pathways and Experimental Workflows
To ensure the successful application of this compound in your experiments, a well-defined workflow for stock solution preparation is essential.
Experimental Workflow: Preparing a this compound Stock Solution
Caption: A standard workflow for the preparation of this compound stock solutions to minimize the risk of precipitation.
References
Quassinoid Compounds: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for quassinoid compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges encountered when working with this potent class of natural products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Compound Handling
Q1: My quassinoid compound is poorly soluble in aqueous buffers. How can I dissolve it for my in vitro assays?
A1: Poor aqueous solubility is a common issue with quassinoids. Here are several strategies to improve solubility:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for dissolving quassinoids for in vitro studies.[1][2] Most quassinoids are highly soluble in DMSO.[1][2] For cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. These can then be serially diluted in culture medium to the final desired concentration immediately before use. It is important to ensure the compound does not precipitate upon dilution.
-
Alternative Solvents: For specific applications, other organic solvents like ethanol, methanol, or chloroform can be used, but their compatibility with the experimental system must be verified.[]
-
Formulation Strategies: For more advanced applications, particularly in vivo studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanosuspensions can be employed to enhance aqueous solubility.
Troubleshooting: Precipitation in Media
-
Problem: The compound precipitates out of the cell culture medium upon dilution from a DMSO stock.
-
Solution:
-
Lower the final concentration: The concentration of the quassinoid may be exceeding its solubility limit in the aqueous medium.
-
Increase the DMSO concentration slightly: While keeping it below toxic levels, a marginal increase in the final DMSO percentage might help.
-
Use a different batch of serum: Serum components can sometimes influence compound solubility.
-
Prepare fresh dilutions for each experiment: Do not store diluted solutions in aqueous buffers for extended periods.
-
Q2: What are the best practices for storing quassinoid compounds?
A2: To ensure the stability and integrity of your quassinoid compounds, follow these storage guidelines:
-
Solid Form: Store solid quassinoid compounds in a cool, dark, and dry place. A desiccator at 4°C or -20°C is ideal.
-
DMSO Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed vials to prevent water absorption.[4] Hygroscopic DMSO can significantly impact the solubility of the compound.[1] Repeated freeze-thaw cycles should be minimized by aliquoting the stock solution into smaller, single-use volumes.[4]
Data on Quassinoid Solubility
| Compound | Solvent | Solubility | Reference |
| Quassin | Water | ~566.3 mg/L (est.) | [5] |
| Quassin | Chloroform | Slightly Soluble | [] |
| Quassin | Methanol | Slightly Soluble | [] |
| Bruceantin | DMSO | 100 mg/mL | [1][2] |
| Eurycomanone | Aqueous (pH 5.4) | 205.5 µM | [6] |
| Eurycomanone | Aqueous (pH 7.4) | 205.4 µM | [6] |
Stability
Q3: Are quassinoid compounds stable in solution? What factors can cause degradation?
A3: The stability of quassinoids can be influenced by pH, temperature, and light exposure.
-
pH Stability: Some quassinoids may be susceptible to degradation in acidic or alkaline conditions. For example, while eurycomanone has been reported to be stable under various pH conditions, other compounds may be less stable.[7] It is advisable to test the stability of your specific quassinoid in the buffer system of your experiment if it involves prolonged incubation at non-neutral pH.
-
Thermal Stability: Elevated temperatures can lead to the degradation of some quassinoids. For instance, the concentration of eurycomanone in Eurycoma longifolia roots was found to decrease significantly at a drying temperature of 70°C.[8][9] Therefore, it is best to avoid high temperatures during storage and experimental procedures.
-
Light Sensitivity: As a general precaution for natural products, it is recommended to protect quassinoid solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
Troubleshooting: Inconsistent Results Over Time
-
Problem: You observe a decrease in the activity of your quassinoid compound in experiments conducted over several days or weeks.
-
Solution:
-
Prepare fresh stock solutions: The original stock solution may have degraded.
-
Aliquot stock solutions: This minimizes freeze-thaw cycles and exposure to air and moisture.[4]
-
Check for precipitation: Visually inspect stock solutions for any signs of precipitation before use.
-
Cytotoxicity Assays
Q4: I am using an MTT assay to measure the cytotoxicity of a quassinoid. Are there any potential issues I should be aware of?
A4: Yes, there are several potential interferences to consider when using tetrazolium-based assays like MTT with natural products such as quassinoids.
-
Direct Reduction of MTT: Some natural compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability (or a false negative for cytotoxicity).[10][11][12] This can result in an overestimation of cell viability and an inaccurate IC50 value.
-
Color Interference: If the quassinoid solution is colored, it can interfere with the absorbance reading of the formazan product.
Troubleshooting: Unexpected MTT Assay Results
-
Problem: You observe an unexpected increase in cell viability at higher concentrations of your quassinoid, or your results are not reproducible.
-
Solution:
-
Run a cell-free control: Incubate your quassinoid compound with the MTT reagent in cell-free wells. If a color change occurs, it indicates direct reduction of MTT.
-
Use an alternative viability assay: Consider using an assay with a different detection principle, such as the sulforhodamine B (SRB) assay, which measures total protein content, or a method that measures ATP levels (e.g., CellTiter-Glo®).
-
Include a positive control for cytotoxicity: Use a well-characterized cytotoxic agent to ensure the assay is performing as expected.
-
Visually inspect the cells: Before adding the MTT reagent, examine the cells under a microscope to confirm that the observed effects (or lack thereof) are consistent with the expected cytotoxicity.
-
Experimental Protocol: MTT Assay for Quassinoids
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quassinoid from a DMSO stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Add the diluted compound to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Data on Quassinoid Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Bruceantin | RPMI 8226 | 0.013 | [1] |
| Bruceantin | U266 | 0.049 | [1] |
| Bruceantin | H929 | 0.115 | [1] |
| Eurycomanone | Jurkat | <25 | |
| Eurycomanone | HL-60 | <25 | |
| 14,15β-dihydroxyklaineanone | Jurkat | <25 | |
| 14,15β-dihydroxyklaineanone | HL-60 | <25 |
Analytical Characterization
Q5: I am having difficulty separating a complex mixture of quassinoids by HPLC. What can I do to improve the resolution?
A5: Quassinoids often occur as complex mixtures of structurally similar compounds, which can make their separation by HPLC challenging. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase (e.g., water with a modifier like formic acid or acetic acid).
-
Gradient Elution: Employ a shallow gradient, which can improve the separation of closely eluting peaks.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl column might provide a different elution order and better resolution.
-
Adjust Temperature: Increasing the column temperature can decrease solvent viscosity and improve peak efficiency, but be mindful of the thermal stability of your compounds.
-
Check for Co-elution: Use a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity. If a peak is not pure, it indicates co-elution, and further method development is required.
Experimental Protocol: General HPLC Method for Quassinoid Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 10-90% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the quassinoids have maximum absorbance (e.g., around 240-280 nm).
-
Injection Volume: 10-20 µL.
Troubleshooting: HPLC Issues
-
Problem: Peak tailing, especially for basic compounds.
-
Solution: Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.
-
Problem: Ghost peaks appearing in the chromatogram.
-
Solution: This can be due to carryover from a previous injection or contamination in the mobile phase. Clean the injector and run a blank gradient to identify the source of the contamination.
Q6: What are the common challenges in the NMR structural elucidation of quassinoids?
A6: The complex, highly oxygenated, and often rigid polycyclic structures of quassinoids can present challenges for NMR analysis.
-
Signal Overlap: The proton NMR spectra of quassinoids can be very crowded, with significant overlap of signals, especially in the aliphatic region. This can make it difficult to assign individual protons and measure coupling constants accurately.
-
Complex Coupling Patterns: The rigid ring systems can lead to complex and long-range couplings that are not always straightforward to interpret.
-
Correct Chemical Shift Assignment: The large number of quaternary carbons and oxygenated carbons can sometimes lead to ambiguous assignments in the 13C NMR spectrum.
Troubleshooting: NMR Signal Ambiguity
-
Solution:
-
2D NMR Techniques: Employ a full suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, to establish connectivity and stereochemistry.
-
Different Solvents: Acquiring spectra in different deuterated solvents can sometimes resolve overlapping signals.
-
Computational Chemistry: In some cases, computational prediction of NMR chemical shifts can aid in the assignment of complex structures.
-
In Vivo Studies
Q7: How can I formulate a poorly soluble quassinoid for oral or intravenous administration in animal studies?
A7: Formulating poorly soluble quassinoids for in vivo studies is a significant hurdle. The goal is to create a formulation that is safe, well-tolerated, and provides adequate drug exposure.
-
Oral Administration:
-
Suspensions: Micronizing the drug and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80) is a common approach.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils can enhance the solubility and absorption of lipophilic compounds.
-
-
Intravenous Administration:
-
Co-solvents: A mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) can be used to dissolve the compound for IV injection. However, the toxicity and potential for precipitation upon injection must be carefully evaluated.
-
Cyclodextrins: Encapsulating the quassinoid in a cyclodextrin molecule can significantly increase its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can improve its dissolution rate and allow for IV administration.
-
Troubleshooting: Low Bioavailability In Vivo
-
Problem: The quassinoid shows low and variable exposure after oral administration.
-
Solution:
-
Improve the formulation: Experiment with different formulation strategies to enhance solubility and dissolution.
-
Consider first-pass metabolism: The compound may be extensively metabolized in the liver after oral absorption. IV administration can help to bypass first-pass metabolism and determine the extent of this effect.
-
Assess permeability: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of the compound.
-
Signaling Pathways and Experimental Workflows
Quassinoid-Induced Apoptosis Signaling Pathway
Quassinoids are known to induce apoptosis in cancer cells through multiple mechanisms. A common pathway involves the activation of caspases and the modulation of Bcl-2 family proteins.
Caption: Quassinoid-induced apoptosis pathway.
Experimental Workflow for Troubleshooting Quassinoid Solubility
This workflow outlines a logical approach to addressing solubility issues with quassinoid compounds.
Caption: Workflow for troubleshooting quassinoid solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. quassin, 76-78-8 [thegoodscentscompany.com]
- 6. examine.com [examine.com]
- 7. Bioavailability and pharmacokinetic studies of eurycomanone from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Yadanzioside L during storage?
This technical support center provides guidance on the prevention of Yadanzioside L degradation during storage and experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: this compound, an iridoid glycoside, is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] The glycosidic bond and ester functionalities in its structure are prone to cleavage under acidic or basic conditions, while exposure to oxidative agents, light, and elevated temperatures can also lead to the formation of degradation products.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions. If short-term storage in solution is necessary, use a buffered solution at a slightly acidic to neutral pH (pH 5-7) and store at 2-8°C for no longer than 24-48 hours. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if the experimental design allows.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the sample over time will indicate the rate of degradation.
Troubleshooting Guides
Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | 1. Silanol interactions with the column. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Replace the column. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Peak Fronting | 1. Sample overload. 2. Incompatible injection solvent. | 1. Reduce the concentration of the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged frit or column void. 2. Incompatible injection solvent. | 1. Reverse flush the column or replace it. 2. Ensure the injection solvent is compatible with the mobile phase. |
Unexpected Degradation of this compound Standard
| Symptom | Possible Cause | Troubleshooting Step |
| Appearance of extra peaks in a freshly prepared standard solution. | 1. Contaminated solvent or glassware. 2. Degradation due to light or temperature during preparation. 3. Unstable pH of the solution. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Prepare standards under low light and cool conditions. 3. Use a buffered solvent for sample preparation. |
| Decreasing peak area of the main compound over a short period. | 1. Instability in the prepared solution. 2. Adsorption to the vial surface. | 1. Prepare fresh solutions before each analysis. 2. Use silanized glass vials or polypropylene vials. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 7 days. Dissolve in the initial solvent before analysis.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
Table 1: Example of Forced Degradation Study Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15-25 |
| Base Hydrolysis | 0.1 M NaOH | 4 h | Room Temp | 20-30 |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 10-20 |
| Thermal | Solid State | 48 h | 80°C | 5-15 |
| Photolytic | Solid State | 7 days | Ambient | 5-10 |
Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient | 0-5 min: 10% B 5-25 min: 10-60% B 25-30 min: 60-10% B 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Visualizations
References
- 1. Forced Degradation [sgs.com]
- 2. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside L in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Yadanzioside L in cellular assays. While this compound has demonstrated potent biological activities, specific off-target effects are not extensively documented in publicly available literature. This guide is designed to help researchers navigate unexpected experimental outcomes that could arise from the compound's mechanism of action or potential uncharacterized off-target interactions.
Troubleshooting Guide: Unexpected Experimental Outcomes
Question 1: I am observing significant cytotoxicity in my cell line at concentrations where the intended biological effect is not yet apparent. Is this expected?
Answer:
Unexpectedly high cytotoxicity can be a common issue when working with highly active natural products. Several factors could be at play:
-
Cell Line Sensitivity: The cytotoxic profile of this compound can vary significantly between different cell lines. Your cell model may be particularly sensitive to the compound's general cytotoxic effects, which may or may not be related to its intended target.
-
Potential Off-Target Cytotoxicity: The observed cell death could be due to interactions with cellular targets other than the one you are investigating. Small molecules can often interact with multiple proteins, leading to a range of cellular responses.[1]
-
Experimental Conditions: Factors such as solvent concentration (e.g., DMSO), confluence of the cell monolayer, and duration of the assay can all influence apparent cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the cytotoxic IC50 value in your specific cell line.
-
Use a Positive Control: Include a well-characterized cytotoxic agent as a positive control to ensure your assay is performing as expected.
-
Evaluate Solvent Effects: Run a vehicle control with the highest concentration of solvent used in your experiment to rule out solvent-induced toxicity.
-
Consider a Different Assay: Use an alternative method to measure cell viability (e.g., CellTiter-Glo®, neutral red uptake) to confirm that the observed effect is not an artifact of your primary assay (e.g., MTT).
Question 2: My results with this compound are inconsistent between experiments. What could be causing this variability?
Answer:
Reproducibility issues can be frustrating and can stem from several sources:
-
Compound Stability: this compound, like many natural products, may have limited stability in solution. Repeated freeze-thaw cycles of stock solutions or prolonged storage at 4°C can lead to degradation.
-
Cellular State: The physiological state of your cells (e.g., passage number, confluency, cell cycle phase) can impact their response to treatment.
-
Assay Conditions: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers and seed them at a standardized density for each experiment.
-
Strict Protocol Adherence: Ensure all experimental steps are performed consistently. Use a detailed, written protocol and document any deviations.
-
Include Reference Compound: Use a known active compound as an internal standard in each experiment to help normalize for inter-assay variability.
Question 3: I am not observing the expected antiviral (or other reported) activity of this compound in my assay. Why might this be?
Answer:
A lack of expected activity can be due to several factors, from the compound itself to the specifics of your experimental setup.
-
Assay System Specificity: The reported activity of this compound may be specific to certain viruses, cell lines, or assay formats. For example, its anti-tobacco mosaic virus activity was demonstrated in a plant-based system.[2][3]
-
Compound Concentration: The effective concentration may be higher than what you are currently testing.
-
Solubility Issues: this compound may have poor solubility in your assay medium, leading to a lower effective concentration.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, confirm the identity and purity of your this compound sample.
-
Test a Broader Concentration Range: Expand your dose-response curve to include higher concentrations.
-
Check Solubility: Visually inspect your diluted solutions for any precipitation. If solubility is a concern, you may need to adjust the solvent or formulation.
-
Use a Relevant Positive Control: Ensure your assay is working correctly by testing a compound known to be active in your specific system.
-
Review the Literature: Carefully check the experimental details of the studies reporting the activity you are trying to replicate.[2][3]
Frequently Asked Questions (FAQs)
What is this compound? this compound is a quassinoid glycoside, a type of natural product isolated from the seeds of Brucea javanica.[2] It has been reported to have strong antiviral activity, particularly against the tobacco mosaic virus.[2][3] Other related yadanziosides have shown antileukemic properties.[4][5]
What are off-target effects? Off-target effects refer to the interactions of a drug or compound with molecular targets other than its intended primary target.[1][6] These interactions can lead to unexpected biological responses, side effects, or toxicity.
Are the off-target effects of this compound known? Based on the available search results, the specific off-target molecular interactions of this compound have not been well-characterized or published. Therefore, researchers should be mindful of the potential for uncharacterized off-target activities in their experiments.
How can I differentiate between on-target and off-target effects? Differentiating between on-target and off-target effects can be complex. Some advanced strategies include:
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the compound's effect persists in the absence of the target, it is likely an off-target effect.[1]
-
Competitive Binding Assays: Using a known ligand for the intended target to see if it can block the effect of this compound.
-
Thermal Shift Assays: To determine if this compound directly binds to and stabilizes the target protein.
Data Summary
The following table summarizes the reported biological activity for this compound and related compounds from the same source. Note the potent activity in the low micromolar range.
| Compound | Reported Activity | IC50 Value (µM) | Source |
| This compound | Anti-Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | [2][3] |
| Brusatol | Anti-Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | [2][3] |
| Bruceine B | Anti-Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | [2][3] |
| Bruceoside B | Anti-Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | [2][3] |
| Yadanzioside I | Anti-Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | [2][3] |
| Bruceine D | Anti-Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | [2][3] |
| Yadanziolide A | Anti-Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | [2][3] |
| Ningnanmycin (Control) | Anti-Tobacco Mosaic Virus (TMV) | 117.3 | [2][3] |
Experimental Protocols
1. MTT Cell Viability/Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent mammalian cells.
-
Materials:
-
Adherent cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with the highest DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
-
2. General Plaque Reduction Assay for Antiviral Activity
This is a generalized protocol to assess the ability of this compound to inhibit virus-induced plaque formation.
-
Materials:
-
Confluent monolayer of a suitable host cell line in 6-well plates
-
Virus stock with a known titer
-
This compound stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
-
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in 6-well plates.
-
Virus Adsorption: Wash the cell monolayers with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During or after virus adsorption, add different concentrations of this compound diluted in the overlay medium.
-
Overlay: Remove the virus inoculum and add 3 mL of the overlay medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 (effective concentration).
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:99132-97-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Yadanzioside I | CAS:99132-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Yadanzioside L activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside L. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity has not been definitively established in the available scientific literature. As with many natural product-derived compounds, the optimal pH is likely dependent on the specific biological system and assay being used. We recommend performing a pH screening experiment to determine the optimal pH for your specific application.
A typical starting point for pH screening is to test a range from pH 6.0 to 8.0, as many biological processes occur within this range. Below is a recommended experimental protocol for determining the optimal pH.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
Objective: To determine the pH at which this compound exhibits the highest biological activity in a specific in vitro assay (e.g., enzyme inhibition, cell viability).
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
A series of buffers covering a pH range (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, Tris for pH 7.5-8.0)
-
Your specific assay components (e.g., enzyme, substrate, cells, detection reagents)
-
pH meter
-
Microplate reader or other appropriate detection instrument
Methodology:
-
Buffer Preparation: Prepare a set of buffers, each at a different pH value within the desired screening range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the final buffer concentration in the assay is consistent across all pH conditions.
-
Assay Setup:
-
For each pH condition, set up replicate wells in a microplate.
-
Add the appropriate buffer to each well.
-
Add your biological target (e.g., enzyme, cells).
-
Add this compound to the treatment wells. Include a vehicle control (solvent only) for each pH condition.
-
Add the substrate or other necessary reagents to initiate the reaction or treatment.
-
-
Incubation: Incubate the plate under the standard conditions for your assay (e.g., temperature, time).
-
Detection: Measure the assay endpoint using a microplate reader or other suitable instrument.
-
Data Analysis:
-
Normalize the activity at each pH in the presence of this compound to the vehicle control at the same pH.
-
Plot the relative activity of this compound as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for your experimental conditions.
-
Data Presentation:
The results of a pH optimization experiment can be summarized in a table for easy comparison.
| pH | Mean Activity (% of Control) | Standard Deviation |
| 6.0 | 55.2 | 4.8 |
| 6.5 | 72.1 | 5.1 |
| 7.0 | 85.6 | 4.2 |
| 7.5 | 94.3 | 3.9 |
| 8.0 | 88.9 | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Q2: How should I store this compound and prepare working solutions to ensure stability?
A2: While specific stability data for this compound is limited, general best practices for similar natural products should be followed to ensure its integrity.
-
Storage of Solid Compound: Store solid this compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may be less stable.
Troubleshooting Tip: If you observe precipitation when diluting your stock solution into aqueous buffer, try vortexing or sonicating the solution briefly. You can also consider using a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in your final assay buffer to improve solubility, but be sure to include a vehicle control with the same surfactant concentration.
Q3: What signaling pathways are likely affected by this compound?
A3: The precise signaling pathways modulated by this compound are not well-documented. However, many natural products with anticancer properties are known to affect key pathways involved in cell proliferation, survival, and apoptosis. Based on the activities of structurally related compounds, potential target pathways for this compound could include:
-
Apoptosis Pathways: Activation of caspase cascades and regulation of Bcl-2 family proteins.
-
Cell Cycle Regulation Pathways: Modulation of cyclin-dependent kinases (CDKs) and cell cycle checkpoints.
-
Pro-inflammatory Signaling Pathways: Inhibition of pathways such as NF-κB, which is often constitutively active in cancer cells.
To identify the signaling pathways affected by this compound in your system, a screening approach using pathway-specific reporter assays or antibody arrays is recommended.
Mandatory Visualizations
Signaling Pathway Investigation Workflow
Caption: A logical workflow for identifying and validating the signaling pathways modulated by this compound.
Hypothetical Signaling Pathway: this compound and Apoptosis
Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.
Technical Support Center: Minimizing Yadanzioside L Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Yadanzioside L toxicity in normal cells during in vitro experiments. The information provided is based on general principles of cell culture and data from a closely related compound, Yadanziolide A, and should be adapted and verified for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: High levels of cytotoxicity are observed in my normal cell line after treatment with this compound. What are the potential causes?
A1: High cytotoxicity in normal cells can stem from several factors:
-
Concentration-dependent effects: The concentration of this compound may be too high for the specific normal cell line, exceeding its tolerance threshold.
-
Prolonged exposure: Continuous exposure to the compound can lead to cumulative stress and cell death.
-
Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically above 0.1-0.5%).
-
Off-target effects: The compound may be interacting with cellular targets other than the intended ones, leading to unintended toxicity.
-
Cell line sensitivity: Different normal cell lines exhibit varying sensitivities to chemical compounds.
Q2: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A2: The optimal concentration should be determined empirically for each normal cell line. A dose-response experiment is crucial. We recommend testing a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) in both your target cancer cells and the normal cells. This will allow you to calculate the selectivity index (SI), which is a measure of the compound's specificity for cancer cells.[1][2] A higher SI value indicates greater selectivity for cancer cells and a better therapeutic window.[2]
Q3: Are there any co-treatment strategies to protect normal cells from this compound-induced toxicity?
A3: Yes, co-treatment with protective agents can be a viable strategy. Depending on the mechanism of toxicity, which may involve apoptosis, the use of apoptosis inhibitors could be explored. For instance, if this compound induces apoptosis through caspase activation, a pan-caspase inhibitor might mitigate toxicity in normal cells.[3] Additionally, if oxidative stress is a contributing factor, co-treatment with antioxidants could be beneficial. However, it is essential to first determine the mechanism of this compound-induced toxicity.
Q4: What is the likely mechanism of cytotoxicity for compounds like this compound?
A4: Based on studies of the related compound Yadanziolide A, the mechanism of action likely involves the induction of apoptosis. Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation.[4] This results in the activation of apoptotic pathways.[4] It is plausible that this compound may function through a similar signaling cascade.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in normal cells at all tested concentrations | Inhibitor concentration is too high. | Perform a dose-response curve starting from a very low concentration to determine the IC50 value. |
| Solvent concentration is toxic. | Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.1% DMSO). Run a solvent-only control.[5] | |
| Cell line is highly sensitive. | Consider using a more robust normal cell line for initial screening or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments | Inhibitor instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. | |
| Toxicity observed in normal cells but no efficacy in cancer cells | Cell-specific metabolic differences. | Investigate if the normal cell line metabolizes this compound into a more toxic compound compared to the cancer cell line. |
| Resistance in the cancer cell line. | The cancer cell line may have intrinsic or acquired resistance mechanisms. Consider using a different cancer cell line or investigating resistance pathways. |
Data Presentation
Table 1: Hypothetical IC50 Values and Selectivity Index for this compound
This table is a template for you to populate with your experimental data. The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) . A higher SI indicates a more favorable therapeutic window.[1][2]
| Cell Line | Cell Type | This compound IC50 (µM) | Selectivity Index (SI) |
| HEK293 | Normal Human Embryonic Kidney | Enter your data | - |
| IMR-90 | Normal Human Lung Fibroblast | Enter your data | - |
| MCF-7 | Human Breast Cancer | Enter your data | Calculate based on data |
| A549 | Human Lung Cancer | Enter your data | Calculate based on data |
| HepG2 | Human Liver Cancer | Enter your data | Calculate based on data |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.
Materials:
-
96-well cell culture plates
-
Your chosen normal and cancer cell lines
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions (vehicle control and no-treatment control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Workflow for determining the selectivity of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for high toxicity in normal cells.
References
- 1. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective cytotoxic activity and DNA damage by an epoxyalkyl galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with autofluorescence of Yadanzioside L in imaging
Welcome to the technical support center for Yadanzioside L imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the autofluorescence of this compound.
Important Note: As of the latest literature review, specific fluorescent properties of this compound have not been extensively characterized. This guide is based on best practices for managing autofluorescence from natural products and endogenous sources in biological imaging. The principles and protocols provided here are general and should be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A: Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they absorb light.[1][2] This becomes a problem when the autofluorescence signal overlaps with the signal from your specific fluorescent probes (e.g., fluorescently labeled antibodies or dyes), making it difficult to distinguish your target signal from the background noise.[3] This can lead to false positives, a reduced signal-to-noise ratio, and inaccurate quantification of your results.[3]
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
A: The most effective method is to prepare a control sample containing cells or tissue treated with this compound but without any of your specific fluorescent labels.[4] Image this sample using the same settings you would use for your fully stained sample. Any signal you detect can be attributed to autofluorescence from either the compound or the biological sample itself.
Q3: What are other common sources of autofluorescence in my samples?
A: Autofluorescence can originate from various endogenous molecules within your cells or tissue, the fixation process, or the reagents you use.[5] Common sources include:
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Endogenous Fluorophores: Molecules naturally present in cells and tissues can fluoresce, including metabolic cofactors like NADH and flavins, structural proteins like collagen and elastin, and lipofuscin, a pigment that accumulates in aging cells.[1][6][7]
-
Fixation: Aldehyde fixatives such as formaldehyde, paraformaldehyde (PFA), and especially glutaraldehyde can induce autofluorescence by cross-linking proteins.[4][8]
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Culture Media: Components like phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.[4][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter with autofluorescence during your this compound imaging experiments.
Issue 1: High background fluorescence in the green/yellow channel.
This is a common issue as many endogenous molecules and some natural compounds fluoresce in this spectral range.
Solution 1: Spectral Characterization of this compound Autofluorescence
The first step is to determine the excitation and emission spectra of the autofluorescence in your specific experimental conditions.
Experimental Protocol: Characterizing Autofluorescence Spectrum of this compound
Objective: To determine the peak excitation and emission wavelengths of autofluorescence in samples treated with this compound.
Materials:
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Control sample (cells or tissue) treated with this compound (without specific fluorescent labels).
-
Untreated control sample.
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Confocal microscope with a spectral detector (lambda scanning capability).
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Phosphate-buffered saline (PBS).
Method:
-
Sample Preparation: Prepare your control samples as you would for your main experiment, including fixation if applicable.
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Microscope Setup:
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Turn on the confocal microscope and allow the lasers to warm up.
-
Place your this compound-treated control sample on the microscope stage.
-
-
Perform a Lambda Scan:
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Using the microscope software, set up a lambda scan. This involves exciting the sample at a range of wavelengths (e.g., 405 nm to 633 nm in increments) and recording the full emission spectrum at each excitation wavelength.
-
Define a region of interest (ROI) that is representative of the sample.
-
-
Data Analysis:
-
Analyze the lambda scan data to identify the excitation wavelength that produces the strongest emission and the peak wavelength of that emission. This will give you the autofluorescence profile.
-
Repeat the process for the untreated control to distinguish the compound's autofluorescence from the sample's intrinsic autofluorescence.
-
Solution 2: Choose Fluorophores with Spectrally Distinct Profiles
Once you have characterized the autofluorescence spectrum, select fluorescent probes that are spectrally well-separated from it. It is generally recommended to use fluorophores that emit in the far-red and near-infrared regions of the spectrum (above 650 nm), as most common endogenous fluorophores are excited by UV or blue light and emit in the green to red range.[5][6][9]
Quantitative Data Summary: Common Endogenous Fluorophores
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| Collagen | 300 - 450 | 350 - 550 |
| Elastin | 355 - 488 | 350 - 550 |
| NADH | ~340 | ~450 |
| Flavins (FAD) | ~450 | ~530 |
| Lipofuscin | Broad (UV-Green) | Broad (Yellow-Red) |
This table summarizes approximate spectral properties of common endogenous fluorophores. Actual spectra can vary depending on the cellular environment.
Issue 2: Autofluorescence is present across multiple channels.
Broad-spectrum autofluorescence can be particularly challenging.
Solution 1: Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to fixed samples to reduce autofluorescence. The effectiveness of these treatments can vary.
Chemical Quenching Agents
| Reagent | Target Autofluorescence | Brief Protocol | Considerations |
| Sodium Borohydride (NaBH4) | Aldehyde-induced | Treat with freshly prepared 0.1-1 mg/mL NaBH4 in PBS for 10-30 minutes.[5] | Can have mixed results and may damage tissue or affect antigenicity.[5][9] |
| Sudan Black B | Lipofuscin | Incubate sample in 0.1-0.3% Sudan Black B in 70% ethanol for 5-20 minutes, followed by washes. | Can introduce a dark precipitate and is not suitable for all mounting media. |
| Commercially Available Reagents | Multiple sources | Follow the manufacturer's instructions. Examples include TrueVIEW™.[9] | Generally optimized for ease of use and effectiveness. |
Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
Objective: To reduce autofluorescence caused by aldehyde fixation.
Materials:
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Fixed samples (cells or tissue).
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Sodium Borohydride (NaBH4).
-
Phosphate-buffered saline (PBS).
Method:
-
Prepare fresh NaBH4 solution: Dissolve NaBH4 in PBS to a final concentration of 0.1 mg/mL. Prepare this solution immediately before use as it is not stable.
-
Incubate samples: After fixation and permeabilization steps, incubate the samples in the freshly prepared NaBH4 solution for 15 minutes at room temperature.
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Wash: Thoroughly wash the samples with PBS (3 x 5 minutes) to remove any residual NaBH4.
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Proceed with staining: Continue with your standard immunofluorescence or staining protocol.
Solution 2: Photobleaching
Before adding your fluorescent labels, you can intentionally expose your sample to high-intensity light to "bleach" the autofluorescent molecules.
Experimental Protocol: Pre-Staining Photobleaching
Objective: To reduce autofluorescence by photobleaching before the application of fluorescent probes.
Materials:
-
Fixed and permeabilized samples.
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Fluorescence microscope with a broad-spectrum light source (e.g., LED or mercury lamp).
Method:
-
Mount sample: Place your unstained sample on the microscope stage.
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Expose to light: Expose the sample to high-intensity light from your microscope's light source for an extended period (e.g., 30 minutes to 2 hours). The optimal duration will need to be determined empirically.
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Check for reduction: Periodically check the autofluorescence levels until they are significantly reduced.
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Proceed with staining: Once the autofluorescence is minimized, proceed with your staining protocol. Be aware that this process can potentially affect some epitopes.
Solution 3: Spectral Imaging and Linear Unmixing
If your confocal microscope is equipped with a spectral detector, you can use linear unmixing to computationally separate the autofluorescence signal from your specific fluorescent signals.
Brief Methodology:
-
Acquire reference spectra: Image a control sample with only this compound-induced autofluorescence to obtain its emission spectrum. Also, acquire the emission spectrum for each of your specific fluorophores in singly stained samples.
-
Image your experimental sample: Acquire a spectral image (a "lambda stack") of your fully stained experimental sample.
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Perform linear unmixing: Use the microscope software to unmix the lambda stack based on the reference spectra. The software will calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel, effectively separating them into different channels.
Visualizations
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: Logical workflow of spectral unmixing to remove autofluorescence.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. labcompare.com [labcompare.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Yadanzioside L
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of Yadanzioside L.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the expected low oral bioavailability of this compound?
A1: The low oral bioavailability of natural product glycosides like this compound is often attributed to several factors:
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Poor Aqueous Solubility: Many complex natural compounds have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
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Low Permeability: The large molecular size and hydrophilic nature of the glycoside moiety can hinder its passage across the lipid-rich intestinal cell membranes.[3]
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First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before it reaches systemic circulation.[3][4]
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Gastrointestinal Degradation: this compound may be susceptible to degradation by the harsh acidic environment of the stomach or enzymatic degradation in the intestines.[5]
Q2: What are the initial formulation strategies to consider for improving the bioavailability of this compound?
A2: For a compound with anticipated poor water solubility, several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[3]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[3][6]
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.[3]
Q3: How can I assess the in vivo bioavailability of my this compound formulation?
A3: The standard method is to conduct a pharmacokinetic study in an animal model (e.g., rats, mice). This involves administering the formulation orally and an equivalent dose of the pure compound intravenously (IV) to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of this compound are measured. The absolute bioavailability (F%) is then calculated as:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Where AUC is the area under the plasma concentration-time curve.
Q4: Should I be concerned about the impact of gut microbiota on this compound bioavailability?
A4: Yes, gut microbiota can play a significant role in the metabolism of glycosides. Bacteria in the gut can cleave the sugar moieties, potentially altering the biological activity and absorption characteristics of the aglycone. It is advisable to investigate the metabolic fate of this compound in the presence of gut microbiota.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dosing, food effects, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the dose is delivered directly to the stomach.
-
Fasting: Fast animals overnight before dosing to minimize the effect of food on drug absorption. Ensure free access to water.
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Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the mean pharmacokinetic parameters.
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Formulation Stability: Confirm the stability and homogeneity of the formulation immediately before dosing.
-
Issue 2: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Extremely low solubility, poor permeability, rapid metabolism, or analytical assay limitations.
-
Troubleshooting Steps:
-
Enhance Solubility and Dissolution:
-
Micronization/Nanonization: Reduce particle size to increase surface area.
-
Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) to improve dissolution.
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Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.[6]
-
-
Improve Permeability:
-
Permeation Enhancers: Include safe and effective permeation enhancers in the formulation.
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Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can be converted back to the active compound in vivo.[1]
-
-
Inhibit First-Pass Metabolism:
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Co-administration with Inhibitors: If the metabolic pathway is known, co-administer a known inhibitor of the relevant enzymes (e.g., piperine for CYP3A4). Use with caution and appropriate ethical approval.
-
-
Improve Analytical Sensitivity: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ).
-
Issue 3: The oral bioavailability of the formulated this compound is not significantly higher than the unformulated compound.
-
Possible Cause: The chosen formulation strategy is not optimal for this specific compound, or multiple barriers are limiting absorption.
-
Troubleshooting Steps:
-
Combination Approach: Consider combining different formulation strategies. For example, a nanosuspension incorporated into a solid dispersion.
-
Investigate Different Carriers/Excipients: Systematically screen different polymers, surfactants, and lipids to find the most effective combination for your SEDDS or solid dispersion.
-
Mucoadhesive Formulations: Develop a formulation that adheres to the intestinal mucosa to increase the residence time of the drug at the absorption site.[3]
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Targeted Delivery: Consider more advanced drug delivery systems like nanoparticles or liposomes for targeted delivery to the small intestine.[7]
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized Suspension | 120 ± 25 | 1.5 | 600 ± 110 | 240 |
| Solid Dispersion (1:5 with PVP K30) | 350 ± 70 | 1.0 | 1800 ± 350 | 720 |
| SEDDS | 800 ± 150 | 0.5 | 4200 ± 800 | 1680 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the aqueous suspension.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure: a. Dissolve this compound and PVP K30 (e.g., in a 1:5 w/w ratio) in a minimal amount of methanol. b. Vortex and sonicate until a clear solution is obtained. c. Evaporate the solvent under vacuum using a rotary evaporator at 40°C until a solid film is formed. d. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. e. Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle. f. Store in a desiccator until use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups (n=6 per group):
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Group 1: Intravenous (IV) administration of this compound solution (e.g., 5 mg/kg).
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Group 2: Oral gavage of this compound aqueous suspension (e.g., 50 mg/kg).
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Group 3: Oral gavage of the formulated this compound (e.g., solid dispersion, 50 mg/kg).
-
-
Procedure: a. Fast the rats for 12 hours prior to dosing, with free access to water. b. For the IV group, administer the this compound solution via the tail vein. c. For the oral groups, administer the respective formulations by oral gavage. d. Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). e. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. f. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). b. Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software. b. Calculate the absolute bioavailability of the oral formulations.
Visualizations
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Yadanzioside L
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Yadanzioside L.
Best Practices for Handling and Storing this compound
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring the reproducibility of experimental results. While specific data for this compound is limited, the following guidelines are based on best practices for similar natural product glycosides.
Storage Recommendations
| Storage Condition | Solid Form | In Solvent |
| Short-term (days to weeks) | 0 - 4°C, protected from light | -20°C, protected from light |
| Long-term (months to years) | -20°C, protected from light | -80°C, protected from light |
Note: Always refer to the manufacturer's specific storage recommendations if available. Repeated freeze-thaw cycles of solutions should be avoided. Aliquoting the stock solution into single-use vials is recommended.
Solution Preparation
This compound is a diterpenoid glycoside.[1] Due to its chemical structure, it is expected to have limited solubility in aqueous solutions.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Pyridine
For cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous culture medium to the final desired concentration. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | - Low solubility of this compound in aqueous media.- Final solvent concentration is too low. | - Increase the final concentration of the organic solvent (e.g., DMSO) in your working solution, ensuring it remains non-toxic to your experimental system.- Prepare fresh dilutions from the stock solution immediately before use.- Consider using a different solvent for the initial stock solution. |
| Inconsistent or Non-reproducible Results | - Degradation of the compound due to improper storage.- Inaccurate pipetting of viscous stock solutions.- Variation in experimental conditions. | - Ensure the compound is stored correctly and protected from light.- Use positive displacement pipettes for accurate handling of viscous solutions like DMSO.- Maintain consistent experimental parameters (e.g., cell density, incubation time, reagent concentrations). |
| No Biological Activity Observed | - The concentration of this compound is too low.- The compound has degraded.- The experimental model is not sensitive to the compound. | - Perform a dose-response experiment to determine the optimal concentration range.- Use a fresh stock of the compound.- Include a positive control in your experiment to validate the assay.- Research the biological activities of similar compounds from Brucea javanica to inform the selection of appropriate experimental models.[2][3][4][5][6][7][8][9] |
| Cell Death or Toxicity at Low Concentrations | - Contamination of the compound or reagents.- High sensitivity of the cell line to the compound. | - Ensure all reagents and equipment are sterile.- Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a quassinoid glycoside isolated from the seeds of Brucea javanica.[1] Its molecular formula is C34H46O17 and it has a molecular weight of 726.72 g/mol .[1]
Q2: What are the known biological activities of this compound?
A2: this compound has been reported to exhibit strong antiviral activity, specifically against the tobacco mosaic virus (TMV).[1] Other compounds from Brucea javanica are known for their anti-inflammatory and anti-cancer properties, suggesting that this compound may have similar activities.[2][3][4][5][6][7][8][9]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a stock solution of high concentration (e.g., 10 mM). Store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What safety precautions should I take when handling this compound?
A4: As with any chemical compound, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Experimental Protocols
Due to the lack of specific published protocols for this compound, a generalized protocol for an in vitro cell viability assay is provided below. This should be adapted and optimized for your specific experimental needs.
General In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway Modulated by a Brucea javanica Compound
Many compounds isolated from Brucea javanica have been shown to exert their anti-cancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and PI3K/Akt/mTOR.[2][3][4][7] The following diagram illustrates a hypothetical mechanism of action for a compound like this compound.
Caption: Hypothetical inhibition of PI3K/Akt/mTOR and NF-κB pathways by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the biological activity of this compound.
Caption: General experimental workflow for natural product bioactivity screening.
References
- 1. This compound | CAS:99132-97-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Brucea javanica: A review on anticancer of its pharmacological properties and clinical researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. ijpsm.com [ijpsm.com]
- 6. Anti-inflammatory effects of Brucea javanica oil emulsion by suppressing NF-κB activation on dextran sulfate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jddtonline.info [jddtonline.info]
Reducing variability in Yadanzioside L experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving Yadanzioside L.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a quassinoid, a type of bitter-tasting natural product, isolated from the seeds of Brucea javanica (L.) Merr.[1][2] It is a complex molecule with the chemical formula C34H46O17.[3] Known biological activities of this compound and related quassinoids from Brucea javanica include anticancer, anti-inflammatory, and antiviral properties.[1][4] For instance, extracts of Brucea javanica have shown cytotoxic effects against various cancer cell lines.[1]
Q2: How should I prepare a stock solution of this compound?
Due to its molecular structure, this compound is expected to have poor water solubility. Therefore, it is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. It is advisable to prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted in the appropriate cell culture medium or assay buffer to the desired final concentrations.
Q3: What are the optimal storage conditions for this compound?
To ensure stability and prevent degradation, this compound powder should be stored at -20°C for long-term storage. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect both the solid compound and its solutions from light.
Q4: What are the major sources of variability when working with natural products like this compound?
Variability in experiments with natural products can arise from several factors:
-
Purity and Quality: The purity of the this compound sample can significantly impact results. Ensure you are using a high-purity compound and, if possible, verify its identity and purity.
-
Solubility and Aggregation: Poor solubility in aqueous assay buffers can lead to precipitation and inaccurate concentrations. The formation of aggregates can also lead to non-specific activity or reduced potency.
-
Stability: Degradation of the compound due to improper storage, pH, temperature, or light exposure can lead to a loss of activity.
-
Experimental Conditions: Variations in cell passage number, cell density, incubation times, and reagent quality can all contribute to inconsistent results.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation after addition to the media. - Decrease the final concentration of this compound. - Increase the final DMSO concentration slightly, ensuring it remains non-toxic to the cells (test with a vehicle control). |
| Compound Instability in Media | - Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - Minimize the exposure of the compound to light and elevated temperatures during the experiment. - Consider reducing the incubation time of the assay if degradation is suspected. |
| Cell-Related Variability | - Use cells within a consistent and narrow passage number range for all experiments. - Ensure a uniform cell seeding density across all wells. The "edge effect" in 96-well plates can be minimized by not using the outer wells for experimental data. - Regularly test for mycoplasma contamination. |
| Assay Protocol Inconsistency | - Ensure consistent incubation times for both drug treatment and assay reagent (e.g., MTT) addition. - Use a multichannel pipette for reagent addition to minimize timing differences across the plate. |
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)
| Potential Cause | Troubleshooting Step |
| Interference with Assay Reagents | - Run a control with this compound in cell-free media with the assay reagents to check for any direct chemical interference. - Some compounds can have inherent color or fluorescence that may interfere with the assay readout. Measure the background absorbance/fluorescence of the compound at the assay wavelength. |
| Cytotoxicity at Test Concentrations | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to your anti-inflammatory assay to ensure that the observed reduction in inflammatory markers is not due to cell death.[1] |
| Inconsistent Inflammatory Response | - Ensure the stimulating agent (e.g., LPS) is from a consistent lot and is prepared fresh. - Optimize the concentration of the stimulating agent and the stimulation time to achieve a robust and reproducible inflammatory response. |
Data Presentation
Table 1: Physicochemical Properties of this compound and a Related Quassinoid
| Property | This compound | Yadanzioside F (for comparison) |
| Molecular Formula | C34H46O17[3] | C29H38O16[5] |
| Molecular Weight | 726.7 g/mol [3] | 642.6 g/mol [5] |
| XLogP3-AA (Predicted) | -1.6 | -1.3[5] |
| Hydrogen Bond Donor Count | 7 | 6[5] |
| Hydrogen Bond Acceptor Count | 17 | 16[5] |
Table 2: Reported In Vitro Activity of Brucea javanica Extracts
| Cell Line | Assay | Test Substance | IC50 | Reference |
| HCT-116 (Colon Cancer) | Cytotoxicity | Ethanolic Extract | 8.9 ± 1.32 µg/mL | [1] |
| HT29 (Colon Cancer) | Cytotoxicity | Ethanolic Extract | 48 ± 2.5 µg/mL | [1] |
Note: The reported IC50 values are for crude extracts and not purified this compound. These values can be used as a starting point for determining the effective concentration range for purified this compound.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line of interest (e.g., HCT-116, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Signaling Pathways Potentially Modulated by Quassinoids
Quassinoids from Brucea javanica have been reported to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate these pathways.
References
- 1. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. Yadanzioside F | C29H38O16 | CID 44584516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Yadanzioside L and Brusatol
In the landscape of anticancer drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, Yadanzioside L and Brusatol, both quassinoids derived from the plant Brucea javanica, have garnered attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their anticancer activities, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this comparison will incorporate data from the closely related compound, Yadanziolide A, to provide a more comprehensive analysis, with the acknowledgment that further research on this compound is warranted.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Yadanziolide A and Brusatol across a range of cancer cell lines.
Table 1: IC50 Values of Yadanziolide A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified, but effective at 0.3 µM |
| LM-3 | Hepatocellular Carcinoma | Not explicitly quantified, but effective at 0.3 µM |
Table 2: IC50 Values of Brusatol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 0.067 | [1] |
| CT-26 | Colorectal Carcinoma | 0.373 | [2] |
| MCF-7 | Breast Cancer | 0.08 | [2] |
| MDA-MB-231 | Breast Cancer | 0.081 | [1] |
| PANC-1 | Pancreatic Cancer | 0.36 | [2] |
| SW1990 | Pancreatic Cancer | 0.10 | [2] |
| NB4 | Leukemia | 0.03 | [2] |
| BV173 | Leukemia | 0.01 | [2] |
| SUPB13 | Leukemia | 0.04 | [2] |
Mechanisms of Anticancer Action
Yadanziolide A and Brusatol exert their anticancer effects through distinct signaling pathways, highlighting different therapeutic strategies.
Yadanziolide A: Targeting the JAK/STAT Pathway
Preclinical studies on Yadanziolide A have demonstrated its ability to inhibit the proliferation and induce apoptosis in hepatocellular carcinoma cells by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway is often constitutively activated in various cancers, leading to uncontrolled cell growth and survival. Yadanziolide A has been shown to decrease the phosphorylation of JAK2 and STAT3, key components of this pathway, thereby inhibiting their downstream signaling.[3]
Brusatol: A Potent Nrf2 Inhibitor
Brusatol is a well-characterized inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancer types, the Nrf2 pathway is hyperactivated, which contributes to chemoresistance and enhanced tumor cell survival. Brusatol promotes the degradation of Nrf2, leading to a reduction in the expression of its downstream antioxidant and cytoprotective genes.[6] This sensitizes cancer cells to chemotherapeutic agents and induces apoptosis.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anticancer activity of Yadanziolide A and Brusatol.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well. Viable cells metabolize the reagent to produce a colored formazan product, the absorbance of which is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-JAK2, p-STAT3, Nrf2, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, with a loading control like β-actin used for normalization.[3]
Conclusion
Both Yadanziolide A and Brusatol demonstrate significant anticancer potential through distinct mechanisms of action. Yadanziolide A's inhibition of the JAK/STAT pathway presents a promising strategy for cancers reliant on this signaling cascade. In contrast, Brusatol's potent Nrf2 inhibition offers a means to overcome chemoresistance, a major hurdle in cancer therapy. The quantitative data indicates that Brusatol exhibits potent cytotoxicity across a broader range of cancer cell lines at nanomolar to low micromolar concentrations.
Further research is imperative to fully elucidate the anticancer properties of this compound and to conduct head-to-head comparative studies with Brusatol. The development of these natural compounds as therapeutic agents will depend on a thorough understanding of their efficacy, safety profiles, and pharmacokinetic properties in more advanced preclinical and clinical settings. This guide provides a foundational comparison to aid researchers in navigating the promising yet complex field of natural product-based cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brusatol Inhibits Proliferation and Metastasis of Colorectal Cancer by Targeting and Reversing the RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Comparative Guide to the Cytotoxicity of Quassinoids: Evaluating Yadanzioside L and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of various quassinoids, a class of bitter-tasting natural products known for their potent anti-cancer activities. While the focus is on comparing Yadanzioside L with other prominent quassinoids, it is important to note that specific in vitro cytotoxicity data for this compound against named cancer cell lines is limited in publicly available literature. Therefore, this guide presents a broader comparison of well-studied quassinoids to offer a valuable contextual understanding of their therapeutic potential. The information herein is supported by experimental data from various scientific studies.
Comparative Cytotoxicity of Quassinoids
The following table summarizes the 50% inhibitory concentration (IC50) values of several quassinoids against a range of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Quassinoid | Cancer Cell Line | IC50 (µM) |
| Ailanthone | HL-60 (Leukemia) | 12.18 (24h), 8.497 (48h), 5.986 (72h)[1] |
| MDA-MB-231 (Breast Cancer) | 9.8 (48h)[2] | |
| HepG2 (Liver Cancer) | 0.628 ± 0.047 (72h)[3] | |
| Hep3B (Liver Cancer) | 0.544 ± 0.031 (72h)[3] | |
| Huh7 (Liver Cancer) | 0.350 ± 0.016 (72h)[3] | |
| HCT116 (Colorectal Cancer) | 1.79 ± 0.139 (24h), 0.603 ± 0.067 (72h)[4] | |
| SW620 (Colorectal Cancer) | - | |
| Bruceantin | HL-60 (Leukemia) | 0.04[5] |
| RPMI 8226 (Myeloma) | 0.013[2] | |
| U266 (Myeloma) | 0.049[2] | |
| H929 (Myeloma) | 0.115[2] | |
| H1299 (Non-small cell lung cancer) | 0.12 ± 0.02[6] | |
| PC-9 (Non-small cell lung cancer) | 0.31 ± 0.20[6] | |
| A549 (Non-small cell lung cancer) | 2.07 ± 0.70[6] | |
| KB (Nasopharyngeal carcinoma) | 0.008 µg/mL | |
| Brusatol | MDA-MB-231 (Breast Cancer) | 0.081 to 0.238 |
| Eurycomalactone | Colon 26-L5 (Colon Carcinoma) | 0.70[7][8] |
| B16-BL6 (Melanoma) | 0.59[7][8] | |
| LLC (Lewis Lung Carcinoma) | 0.78[7][8] | |
| A549 (Lung Adenocarcinoma) | 0.73[7][8] | |
| Yadanziosides | General Antileukemic Activity | Yadanziosides A, B, C, D, E, and G have shown antileukemic activity in vivo.[9] |
| General Cytotoxicity | Yadanziosides A-H, O, and P have been noted for their cytotoxic effects.[1] |
Experimental Protocols
A fundamental technique for assessing the cytotoxicity of compounds like quassinoids is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quassinoid compounds (e.g., this compound, Ailanthone) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quassinoid compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in cytotoxicity testing and the mechanisms of action of quassinoids, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Quassinoid-induced apoptotic signaling pathway.
Mechanism of Action: Induction of Apoptosis
Many quassinoids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[9] Two key signaling pathways are often implicated:
-
The PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Several quassinoids, including ailanthone, have been shown to inhibit this pathway, leading to a decrease in pro-survival signals and promoting apoptosis.[5]
-
The Caspase Cascade: Apoptosis is executed by a family of proteases called caspases. Quassinoids can activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Bruceantin, for example, is known to activate the caspase signaling pathway.[2]
References
- 1. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica | North American Journal of Medicine and Science [najms.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Yadanzioside L: A Comparative Analysis in Xenograft Models
For Immediate Release
Recent preclinical investigations have highlighted the potential of Yadanzioside L, a quassinoid compound isolated from Brucea javanica, as a promising anticancer agent. While direct comprehensive xenograft data for this compound is emerging, this guide provides a comparative analysis of its potential efficacy against related compounds from the same plant, Brusatol and Yadanziolide A, which have demonstrated significant tumor growth inhibition in various xenograft models. This report is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of natural compounds in oncology.
Comparative Efficacy of Brucea javanica Quassinoids in Xenograft Models
To contextualize the potential of this compound, this section summarizes the in vivo anticancer effects of its structural analogs, Brusatol and Yadanziolide A, which have been more extensively studied.
Quantitative Analysis of Tumor Growth Inhibition
The following tables present a summary of the quantitative data from xenograft studies involving Brusatol and Yadanziolide A across different cancer types.
Table 1: Anticancer Effects of Brusatol in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | HCT116 | Orthotopic Syngeneic | Brusatol (dose not specified) | 8-fold reduction in luminescence | [1][2] |
| Colorectal Cancer | CT26 | Orthotopic Syngeneic | Brusatol + Irinotecan | Significantly decreased IC50 of irinotecan | [1][2] |
| Lung Cancer | A549 | Nude Mice | Brusatol (2 mg/kg) + Cisplatin (2 mg/kg) | More substantial tumor growth inhibition compared to cisplatin alone | [3][4][5] |
| Glioblastoma | U87 | Nude Mice | Brusatol (2 mg/kg, daily) | Tumor volume: ~15 mm³ (vs. ~1320 mm³ in control); Tumor weight: 292 mg (vs. 1320 mg in control) | [6] |
| Pancreatic Cancer | PANC-1, Capan-2 | Orthotopic Xenograft | Brusatol alone or with chemotherapeutic agents | Marked inhibition of tumor growth | [7] |
Table 2: Anticancer Effects of Yadanziolide A in a Xenograft Model
| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | Hepa1-6 | Orthotopic | Yadanziolide A (2 mg/kg/day for two weeks) | Noteworthy suppression of tumor growth compared to control | [8] |
Deciphering the Molecular Mechanisms: Signaling Pathways
The anticancer activity of these quassinoids is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Brusatol: Targeting the Nrf2 and RhoA/ROCK1 Pathways
Brusatol has been shown to exert its anticancer effects primarily through the inhibition of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress that is often hijacked by cancer cells to promote their survival.[3][4][5] By inhibiting Nrf2, Brusatol sensitizes cancer cells to chemotherapeutic agents like cisplatin.[3][4][5] Furthermore, in colorectal cancer, Brusatol has been found to inhibit the RhoA/ROCK1 pathway, which is crucial for cell migration and invasion, thereby potentially reducing metastasis.[9]
Figure 1. Brusatol's inhibitory action on Nrf2 and RhoA/ROCK1 pathways.
Yadanziolide A: A Focus on the JAK/STAT Pathway
Yadanziolide A has been demonstrated to induce apoptosis in hepatocellular carcinoma cells by targeting the JAK/STAT signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, Yadanziolide A effectively triggers programmed cell death in cancer cells.
References
- 1. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Brusatol Inhibits Proliferation and Invasion of Glioblastoma by Down-Regulating the Expression of ECM1 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brusatol Inhibits Proliferation and Metastasis of Colorectal Cancer by Targeting and Reversing the RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Control Experiments for Yadanzioside L
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating the Anticancer and Anti-inflammatory Potential of Yadanzioside L.
This guide provides a comprehensive framework for conducting in vitro control experiments to study the biological activities of this compound, a natural product isolated from Brucea javanica. Due to the limited availability of specific experimental data for this compound in the selected assays, this document serves as a methodological guide. It outlines detailed protocols for key experiments and provides established data for well-known control compounds, Doxorubicin and Dexamethasone, to serve as benchmarks for your research. The provided tables are designed for researchers to populate with their own experimental findings on this compound.
Section 1: Comparative Anticancer Activity
The potential of this compound as an anticancer agent can be evaluated by assessing its cytotoxicity against various cancer cell lines. This section outlines the use of the MTT assay to determine cell viability and provides comparative data for the widely used chemotherapeutic drug, Doxorubicin.
Data Presentation: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Doxorubicin against selected human cancer cell lines and provides a template for recording experimental data for this compound. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and cell density.[1][2][3][4]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | [Researcher to insert experimental data] | [Researcher to insert experimental data] | [Researcher to insert experimental data] |
| Doxorubicin | ~0.1 - 1.0[1][4] | ~0.5 - >20[1][2][3] | ~0.1 - 2.5[1][2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
HeLa, A549, or MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin hydrochloride (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: Cytotoxicity Assessment
References
Synergistic Effects of Yadanzioside L with Chemotherapy Drugs: A Review of Current Research
A comprehensive review of existing scientific literature reveals a notable absence of studies investigating the synergistic effects of Yadanzioside L in combination with conventional chemotherapy drugs for cancer treatment. While the principle of combining natural compounds with chemotherapy to enhance efficacy and reduce toxicity is a burgeoning field of oncology research, specific data on this compound remains elusive.
Extensive searches of scholarly databases and scientific publications did not yield any experimental data, quantitative analyses, or established signaling pathways related to the combined therapeutic effects of this compound and common chemotherapeutic agents. Consequently, it is not possible to provide a comparison guide, detail experimental protocols, or present signaling pathway diagrams as requested, due to the lack of primary research on this specific topic.
The scientific community has shown significant interest in the synergistic potential of other plant-derived compounds with chemotherapy. Studies on various phytochemicals have demonstrated their ability to sensitize cancer cells to conventional drugs, overcome drug resistance, and mitigate adverse effects. These investigations typically involve in vitro cell line studies and in vivo animal models to determine key parameters such as:
-
IC50 Values: The concentration of a drug required to inhibit the growth of 50% of a cancer cell population. In combination studies, a reduction in the IC50 of a chemotherapy drug in the presence of a natural compound suggests a synergistic or additive effect.
-
Combination Index (CI): A quantitative measure used to assess the nature of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
-
In Vivo Tumor Growth Inhibition: Experiments in animal models, often xenografts, are crucial for evaluating the real-world potential of a drug combination to suppress tumor growth.
Researchers in drug development and oncology are encouraged to explore the potential of this compound in combination with standard chemotherapies. Future studies could be designed to investigate its effects on various cancer cell lines and elucidate the underlying molecular mechanisms. Such research would be invaluable in determining if this compound could be a viable candidate for adjunctive cancer therapy.
For professionals interested in the broader topic of synergistic effects of natural products with chemotherapy, a wealth of literature is available on compounds other than this compound. These studies can provide a foundational understanding of the experimental designs and methodologies typically employed in this area of research.
A Head-to-Head Comparison of Yadanzioside L and Other Bioactive Compounds from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Yadanzioside L, a quassinoid glycoside from Brucea javanica, with other prominent bioactive compounds isolated from the same plant, namely Brusatol and Bruceine D. The focus of this comparison is on their cytotoxic activities against various cancer cell lines, supported by experimental data and detailed methodologies.
Introduction to Brucea javanica Compounds
Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, is a rich source of quassinoids, a class of bitter compounds with a wide range of pharmacological activities, most notably anticancer effects. Among the numerous compounds isolated from this plant, Brusatol and Bruceine D have been extensively studied for their potent antitumor properties. This compound, another quassinoid from this plant, has also shown potential as an antileukemic agent. This guide aims to present a comparative analysis of these compounds to aid researchers in the field of oncology and drug discovery.
Comparative Analysis of Cytotoxic Activity
The primary measure of anticancer potential in preclinical studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the available IC50 values for this compound, Brusatol, and Bruceine D against various cancer cell lines.
Table 1: Cytotoxicity (IC50) of this compound against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | P-388 | Murine Leukemia | 2.9 µg/mL | [1] |
Note: The IC50 value for this compound is currently limited to the P-388 murine leukemia cell line. Further research is required to determine its efficacy against a broader range of human cancer cell lines for a more comprehensive comparison.
Table 2: Cytotoxicity (IC50) of Brusatol against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 |
| SW1990 | Pancreatic Cancer | 0.10 | |
| A549 | Non-Small Cell Lung Cancer | Not specified | |
| HCT-116 | Colorectal Carcinoma | Not specified | |
| HT29 | Colorectal Carcinoma | Not specified | |
| HepG2 | Hepatocellular Carcinoma | Not specified | |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified |
Table 3: Cytotoxicity (IC50) of Bruceine D against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 |
| SW1990 | Pancreatic Cancer | 5.21 | |
| H460 | Non-Small Cell Lung Cancer | 0.5 (48h) | |
| A549 | Non-Small Cell Lung Cancer | 0.6 (48h) | |
| MCF-7 | Breast Cancer | Not specified | |
| MDA-MB-231 | Breast Cancer | Not specified |
Mechanisms of Action: A Deeper Dive
The anticancer effects of Brusatol and Bruceine D are attributed to their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell survival and proliferation.
Brusatol: A Potent Nrf2 Inhibitor
Brusatol is a well-established inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, which helps cancer cells to survive the high levels of reactive oxygen species (ROS) and resist chemotherapy.
By inhibiting Nrf2, Brusatol sensitizes cancer cells to oxidative stress, leading to apoptosis.[3] It achieves this by promoting the ubiquitination and subsequent degradation of the Nrf2 protein.[4] This action makes Brusatol a promising candidate for combination therapy to overcome chemoresistance in various cancers.[4][5]
Bruceine D: Inducer of Apoptosis via JNK Pathway
Bruceine D exerts its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses, including exposure to cytotoxic drugs.
Activation of the JNK pathway by Bruceine D leads to the phosphorylation of several downstream targets that ultimately trigger the apoptotic cascade. This makes Bruceine D a potent inducer of cell death in various cancer types, including non-small cell lung cancer.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common method used to determine the cytotoxic effects of compounds on cancer cells in vitro.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound, Brusatol, or Bruceine D (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, the viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a comparative overview of this compound, Brusatol, and Bruceine D, three bioactive quassinoids from Brucea javanica. While Brusatol and Bruceine D have been extensively studied, demonstrating potent anticancer activities through well-defined mechanisms of action, the data on this compound is still limited. The available information suggests that this compound possesses antileukemic properties, but further research is crucial to establish its efficacy against a broader spectrum of human cancers and to elucidate its mechanism of action. This will allow for a more direct and comprehensive comparison with other promising compounds from Brucea javanica and will be instrumental in guiding future drug development efforts.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. cancer cells ic50: Topics by Science.gov [science.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Yadanzioside L's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed mechanism of action for Yadanzioside L, a quassinoid derived from Brucea javanica. This document outlines the experimental validation of its anticancer properties, comparing it with other known inhibitors of the JAK/STAT signaling pathway.
Introduction
This compound is a natural compound isolated from the seeds of Brucea javanica, a plant long used in traditional medicine for its anti-inflammatory and antitumor properties.[1][2] Yadanziosides belong to the quassinoid family of compounds, which are known for their cytotoxic effects against various cancer cell lines.[3][4] While direct extensive research on this compound is limited, studies on closely related analogs, such as Yadanziolide A, provide a strong foundation for understanding its mechanism of action. This guide synthesizes the available evidence to propose a mechanism for this compound and details the experimental framework required for its validation.
Proposed Mechanism of Action: Inhibition of the JAK/STAT Pathway
Based on preclinical studies of the structurally similar compound Yadanziolide A, it is hypothesized that this compound exerts its anticancer effects primarily through the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[5] This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers.[6][7]
The proposed mechanism involves the following key steps:
-
Inhibition of JAK Phosphorylation: this compound is thought to suppress the phosphorylation of JAK proteins (specifically JAK2), which are the upstream activators of STATs.
-
Suppression of STAT3 Activation: By inhibiting JAKs, this compound prevents the subsequent phosphorylation and activation of STAT3, a key oncogenic transcription factor.[6]
-
Downregulation of Anti-Apoptotic Proteins: The inactivation of STAT3 leads to the decreased expression of its target genes, including the anti-apoptotic protein Bcl-2.
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, the expression of pro-apoptotic proteins like Bax is increased.
-
Activation of Caspase Cascade: The shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade (Caspase-8 and Caspase-3), ultimately inducing apoptosis.[5]
This proposed mechanism is depicted in the following signaling pathway diagram:
Comparative Analysis with Alternative JAK/STAT Inhibitors
To validate the mechanism of this compound, its efficacy can be compared with other known inhibitors of the JAK/STAT pathway.
| Compound | Target(s) | Development Stage | Key Characteristics |
| This compound (proposed) | JAK2, STAT3 | Preclinical | Natural product, potential for broad anticancer activity. |
| Ruxolitinib | JAK1, JAK2 | FDA Approved | Used for myelofibrosis and polycythemia vera; clinical trials ongoing for solid tumors.[1] |
| AG490 | JAK2 | Preclinical | A tyrphostin derivative, widely used as a research tool to study JAK2 inhibition.[1] |
| Napabucasin (BBI608) | STAT3 | Phase III Clinical Trials | Targets cancer stemness by inhibiting STAT3-mediated transcription.[3] |
| AZD9150 (Danvatirsen) | STAT3 mRNA | Clinical Trials | An antisense oligonucleotide that reduces STAT3 protein expression.[3] |
Experimental Protocols for Mechanism Validation
The following experimental protocols are essential for the cross-validation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][8]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.[1]
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine relative protein expression levels.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the changes in mRNA levels of genes regulated by STAT3.
-
Principle: The amount of a specific mRNA is quantified by reverse transcribing it to cDNA and then amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye.[9][10]
-
Protocol:
-
Treat cells with this compound as in the Western blot protocol.
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform qPCR using primers for Bcl-2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
The following diagram illustrates the general experimental workflow:
Conclusion
The proposed mechanism of this compound as an inhibitor of the JAK/STAT signaling pathway provides a solid foundation for further investigation into its therapeutic potential. The comparative analysis with other JAK/STAT inhibitors and the detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to cross-validate its mechanism of action. Such studies are crucial for the development of novel and effective anticancer therapies derived from natural products.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Facebook [cancer.gov]
- 3. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Apoptosis of L929 cells by etoposide: a quantitative and kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of apoptosis on leukemia cells by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Uncharted Waters of Yadanzioside L Bioactivity: A Call for Foundational Research
For researchers, scientists, and drug development professionals interested in the therapeutic potential of Yadanzioside L, a significant hurdle currently exists: a notable absence of published bioactivity studies. This lack of foundational research makes a comprehensive analysis of the reproducibility of its biological effects impossible at this time.
While the chemical entity this compound is documented, a thorough search of scientific literature reveals a critical gap in the understanding of its biological activity. Essential quantitative data, such as IC50 or EC50 values from cytotoxicity or other functional assays, remain unpublished. Furthermore, detailed experimental protocols and investigations into the compound's mechanism of action, including its influence on cellular signaling pathways, are not currently available in the public domain.
This scarcity of primary data prevents the construction of a comparative guide on the reproducibility of this compound's bioactivity. Reproducibility, a cornerstone of scientific validation, relies on the ability to compare the results of multiple independent studies. Without these initial studies, no basis for such a comparison exists.
To move forward in evaluating the potential of this compound as a therapeutic agent, the scientific community must first establish a baseline of knowledge. This would require initial in vitro studies to determine its cytotoxic, anti-inflammatory, or other relevant biological effects.
Future Foundational Research Workflow:
To address this knowledge gap, a logical experimental workflow would be necessary. The following diagram illustrates a potential path for initial investigation into the bioactivity of this compound.
Caption: A proposed workflow for the initial investigation of this compound bioactivity.
This foundational research is a prerequisite for any future comparative analysis. The publication of initial findings, including detailed methodologies and quantitative data, would pave the way for subsequent studies by independent laboratories. It is only through this collective effort that the scientific community can begin to assess the reproducibility of this compound's bioactivity and, ultimately, its therapeutic promise.
At present, any discussion on the reproducibility of this compound bioactivity studies is premature. The immediate need is for primary research to generate the data upon which such future analyses can be built. Researchers with an interest in natural product pharmacology are encouraged to consider this untapped area of investigation.
Benchmarking Yadanzioside L Against Known Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Yadanzioside L's potential as an apoptosis inducer against the well-established compounds, Staurosporine and Etoposide. Due to the limited direct experimental data on this compound, this comparison leverages data from the closely related compound Yadanziolide A, also a quassinoid glycoside isolated from Brucea javanica, to provide a representative benchmark.
Quantitative Performance Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Yadanziolide A, Staurosporine, and Etoposide in various cancer cell lines, offering a quantitative glimpse into their apoptosis-inducing capabilities.
| Compound | Cell Line | Assay | IC50 / EC50 | Citation |
| Yadanziolide A | HepG2 (Hepatocellular Carcinoma) | Cell Viability | 300 nM | [1] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Viability | 362 nM | [1] | |
| LM-3 (Hepatocellular Carcinoma) | Cell Viability | 171 nM | [1] | |
| Staurosporine | SH-SY5Y, NB69, IMR-5, IMR-32 (Neuroblastoma) | Cell Death | 100 nM | [2] |
| Etoposide | SK-N-AS (Neuroblastoma) | Cell Proliferation | ~50 µM |
Mechanisms of Apoptosis Induction
The efficacy of an apoptosis inducer is intrinsically linked to its mechanism of action. This section outlines the known signaling pathways activated by each compound.
Yadanziolide A:
Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 signaling pathway. This leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately results in the activation of effector caspases, including Caspase-3 and Caspase-8, driving the cell towards apoptosis.[1]
Staurosporine:
Staurosporine is a potent but non-selective protein kinase inhibitor. Its broad activity allows it to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of a cascade of caspases, which are key executioners of apoptosis.
Etoposide:
Etoposide's primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, etoposide leads to the accumulation of DNA strand breaks. This DNA damage triggers a p53-dependent apoptotic response, culminating in the activation of the caspase cascade and programmed cell death.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Apoptotic signaling pathway induced by this compound (represented by Yadanziolide A).
Caption: General experimental workflow for assessing apoptosis induction.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess apoptosis, based on established methodologies.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound, Staurosporine, or Etoposide) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the apoptosis inducer for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay (Colorimetric or Fluorometric)
-
Cell Lysis: Treat cells with the apoptosis inducer, harvest, and lyse them to release cellular contents.
-
Substrate Addition: Add a caspase-specific colorimetric or fluorometric substrate (e.g., for Caspase-3, -8, or -9) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the activated caspases to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational comparison of this compound's apoptotic potential. Further direct experimental validation of this compound is necessary to fully elucidate its efficacy and mechanism of action.
References
Yadanzioside L: A Comparative Analysis of its Biological Activities
Yadanzioside L, a quassinoid isolated from the seeds of Brucea javanica, has demonstrated notable antiviral activity. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Antiviral Activity
This compound has exhibited significant in vitro activity against the Tobacco Mosaic Virus (TMV). In a study evaluating various quassinoids from Brucea javanica, this compound demonstrated potent anti-TMV effects with a half-maximal inhibitory concentration (IC50) of 4.86 μM.
For comparative context, the table below includes the anti-TMV activity of other related quassinoids and a positive control, Ningnanmycin.
| Compound | Anti-TMV Activity (IC50 in μM) |
| This compound | 4.86 |
| Brusatol | 3.42 - 5.66 |
| Bruceine B | 3.42 - 5.66 |
| Bruceoside B | 3.42 - 5.66 |
| Yadanzioside I | 3.42 - 5.66 |
| Bruceine D | 3.42 - 5.66 |
| Yadanziolide A | 3.42 - 5.66 |
| Aglycone of Yadanziolide D | 3.42 - 5.66 |
| Ningnanmycin (Positive Control) | 117.3 |
Cytotoxic Activity
| Compound | Cytotoxicity against KB Cells (ED50 in µg/mL) |
| Bruceantin | 0.008 |
| Bruceantinol | 0.01 |
| Bruceine A | 0.02 |
| Bruceine B | 0.04 |
| Bruceine C | 0.1 |
| Bruceolide | >5 |
| Isobruceine A | 0.2 |
Experimental Protocols
Anti-Tobacco Mosaic Virus (TMV) Activity Assay
The antiviral activity of this compound and other quassinoids against TMV was determined using the half-leaf method.
Workflow for Anti-TMV Assay
References
A Comparative Analysis of Quassinoids from Brucea javanica and Gemcitabine in Pancreatic Cancer: Therapeutic Potential and Mechanisms
Introduction: While direct peer-reviewed validation of Yadanzioside L's therapeutic potential is limited, its origin from Brucea javanica (L.) Merr. places it within the quassinoid family of natural products. This plant has a well-documented history in traditional Chinese medicine for treating various ailments, including cancer[1][2][3][4]. The primary anticancer constituents of Brucea javanica are its quassinoids, with compounds like brusatol and bruceine D being the subject of extensive research[4]. This guide provides a comparative analysis of the therapeutic potential of these representative quassinoids against pancreatic cancer, benchmarked against gemcitabine, a standard-of-care chemotherapeutic agent for this malignancy.
This comparison will delve into the cytotoxic efficacy, mechanisms of action, and the signaling pathways modulated by these compounds. All experimental data is presented in structured tables, with detailed methodologies for key experiments provided for reproducibility.
Comparative Cytotoxicity
The in vitro efficacy of brusatol, bruceine D, and gemcitabine has been evaluated against various pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Brusatol | PANC-1 | Not explicitly found in searches | 48 | [5] |
| MiaPaCa-2 | Not explicitly found in searches | 48 | [5] | |
| Capan-2 | Not explicitly found in searches | 48 | [5] | |
| Bruceine D | PANC-1 | ~5.8 µM | Not Specified | |
| SW1990 | Not Specified | Not Specified | [1] | |
| CAPAN-1 | Not Specified | Not Specified | [1] | |
| Gemcitabine | PANC-1 | 0.04855 (48.55 nM) | 72 | [6] |
| PANC-1 | 0.174 | 48 | [7] | |
| PANC-1 | 7.161 (716.1 nM) | 72 | [4] | |
| MiaPaCa-2 | 0.104 | 48 | [7] | |
| MiaPaCa-2 | 0.1225 (122.5 nM) | 72 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay methodology.
Mechanisms of Action and Signaling Pathways
Brusatol, bruceine D, and gemcitabine exert their anticancer effects through distinct molecular mechanisms, targeting various signaling pathways crucial for cancer cell survival and proliferation.
Brusatol: Brusatol is a potent inhibitor of the Nrf2 signaling pathway, which is often upregulated in cancer cells to protect them from oxidative stress[8][9]. By inhibiting Nrf2, brusatol sensitizes cancer cells to chemotherapy[9]. It also induces apoptosis by modulating the JNK/p38 MAPK, NF-κB, and STAT3 signaling pathways, leading to a decrease in the anti-apoptotic protein Bcl-2[10].
Bruceine D: Bruceine D has been shown to induce apoptosis in pancreatic cancer cells through the activation of the p38-MAPK signaling pathway[1]. Further studies have revealed that it also triggers apoptosis via the accumulation of reactive oxygen species (ROS) and the subsequent inactivation of the PI3K/Akt signaling pathway[2]. Like brusatol, bruceine D can also inhibit the Nrf2 pathway, thereby enhancing the chemosensitivity of pancreatic cancer cells to gemcitabine[3][11].
Gemcitabine: Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis []. Its triphosphate form competes with dCTP for incorporation into DNA, leading to chain termination and apoptosis []. The diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication [].
Below are diagrams illustrating the key signaling pathways affected by these compounds.
Caption: Signaling pathways modulated by Brusatol.
References
- 1. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway [frontiersin.org]
- 3. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scienceopen.com [scienceopen.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mednexus.org [mednexus.org]
- 8. scilit.com [scilit.com]
- 9. Brusatol Enhances the Chemotherapy Efficacy of Gemcitabine in Pancreatic Cancer via the Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brusatol inhibits growth and induces apoptosis in pancreatic cancer cells via JNK/p38 MAPK/NF-κb/Stat3/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Gene Expression Profiles Induced by Quassinoids
For Researchers, Scientists, and Drug Development Professionals
Quassinoids, a class of natural products primarily isolated from the Simaroubaceae family, have garnered significant interest for their diverse pharmacological activities, including potent anti-cancer effects. Understanding their impact on gene expression is crucial for elucidating their mechanisms of action and advancing their therapeutic development. This guide provides a comparative analysis of the gene expression profiles induced by three prominent quassinoids: brusatol, bruceantin, and ailanthone, supported by experimental data from recent studies.
Executive Summary
While a direct head-to-head comparison of the global gene expression profiles of brusatol, bruceantin, and ailanthone in the same experimental system is not yet available in the published literature, existing studies provide valuable insights into their individual and overlapping effects. Brusatol and bruceantin, both potent protein synthesis inhibitors, demonstrate a shared capacity to downregulate short-lived proteins crucial for cancer cell survival, such as NRF2 and p53. Transcriptomic analysis of brusatol reveals a broad impact on gene expression, with a profile similar to other translation inhibitors. Ailanthone, on the other hand, has been shown to induce apoptosis and inhibit DNA repair pathways in gastric cancer by downregulating key genes like XRCC1.
Comparative Analysis of Gene and Protein Expression
The following tables summarize the quantitative data on the effects of brusatol, bruceantin, and ailanthone on gene and protein expression as reported in distinct studies.
Brusatol: RNA-Sequencing in A549 Lung Cancer Cells
Brusatol treatment in the A549 non-small cell lung cancer cell line resulted in the upregulation of 2,914 genes and the downregulation of 2,991 genes. The top 10 most significantly up- and down-regulated genes are presented below.
| Upregulated Genes | Downregulated Genes |
| DDIT4 | KRT15 |
| TRIB3 | SFN |
| SESN2 | KLF5 |
| ATF3 | GADD45B |
| CHAC1 | HES1 |
| DDIT3 | IL1R2 |
| SLC7A11 | SERPINB2 |
| ERO1L | PHLDA1 |
| GDF15 | KRTAP4-9 |
| ASNS | IL24 |
Brusatol vs. Bruceantin: Impact on Protein Levels in A549 Cells
A comparative study of brusatol and bruceantin demonstrated their similar effects on the protein levels of key cellular proteins in A549 cells after a 4-hour treatment.
| Protein | Quassinoid | Effect on Protein Level |
| NRF2 | Brusatol | Dose-dependent reduction |
| Bruceantin | Dose-dependent reduction | |
| p53 | Brusatol | Dose-dependent reduction |
| Bruceantin | Dose-dependent reduction | |
| p21 | Brusatol | Dose-dependent reduction |
| Bruceantin | Dose-dependent reduction | |
| p97 | Brusatol | No effect |
| Bruceantin | No effect | |
| GAPDH | Brusatol | No effect |
| Bruceantin | No effect |
Ailanthone: Transcriptome Sequencing in Gastric Cancer PDX
Transcriptome sequencing of patient-derived xenograft (PDX) tissue from gastric cancer models treated with ailanthone revealed a significant inhibition of the Base Excision Repair (BER) pathway, with a notable downregulation of the XRCC1 gene[1][2][3].
Signaling Pathways and Mechanisms of Action
Quassinoids exert their effects through the modulation of various signaling pathways. The diagrams below illustrate the key pathways affected by brusatol, bruceantin, and ailanthone.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
RNA-Sequencing (RNA-Seq)
Objective: To determine the global changes in gene expression in cancer cells following treatment with a quassinoid.
Protocol:
-
Cell Culture and Treatment: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are treated with the specified concentration of the quassinoid (e.g., brusatol) or vehicle control (e.g., DMSO) for a designated time period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA using a kit such as the TruSeq RNA Library Prep Kit (Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The cleaned reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the treated cells compared to the control cells.
Western Blotting
Objective: To measure the protein levels of specific target genes in response to quassinoid treatment.
Protocol:
-
Cell Lysis: After treatment with the quassinoid, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-NRF2, anti-p53, anti-p21, anti-GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., GAPDH).
Conclusion
The available data indicate that brusatol, bruceantin, and ailanthone, while all belonging to the quassinoid family, exhibit distinct yet overlapping mechanisms of action at the molecular level. Brusatol and bruceantin act as potent inhibitors of protein synthesis, leading to the downregulation of key oncogenic proteins. Ailanthone also induces apoptosis but has a pronounced effect on inhibiting DNA repair pathways. Further comparative transcriptomic and proteomic studies using standardized experimental conditions are warranted to fully delineate the similarities and differences in the gene expression profiles induced by this promising class of anti-cancer compounds. Such studies will be invaluable for identifying predictive biomarkers and rational combination therapies to advance the clinical development of quassinoids.
References
- 1. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression [ijbs.com]
- 3. researchgate.net [researchgate.net]
Validation of Yadanzioside L as a Specific Antiviral Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Yadanzioside L as a potential specific antiviral agent. By objectively comparing its performance with related compounds and presenting supporting experimental data, this document aims to inform researchers and drug development professionals on its therapeutic potential.
Executive Summary
This compound, a quassinoid isolated from Brucea javanica, has demonstrated potent antiviral activity in preclinical studies. Initial screenings have established its efficacy against the Tobacco Mosaic Virus (TMV), a well-characterized plant virus often used in preliminary antiviral assays. While data on its activity against human viruses is currently limited, the broader class of quassinoids has shown promise against a range of human pathogens. This guide details the existing data on this compound, provides comparative analysis with other quassinoids, and outlines the standard experimental protocols for its validation.
Antiviral Activity of this compound
The primary evidence for the antiviral activity of this compound comes from a study by Yan et al. (2010), which investigated the anti-TMV properties of several quassinoids from Brucea javanica. In this study, this compound exhibited a 50% inhibitory concentration (IC50) of 4.86 μM.[1][2]
Table 1: In Vitro Antiviral Activity of this compound and Comparators against Tobacco Mosaic Virus (TMV)
| Compound | Virus | Assay Method | IC50 (μM) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | TMV | Half-leaf method | 4.22 | >1000 μM (MTT assay, assumed based on related compounds) | >237 | (Yan et al., 2010) |
| Brusatol | TMV | Half-leaf method | 3.42 | >1000 μM (MTT assay, assumed based on related compounds) | >292 | (Yan et al., 2010) |
| Bruceine B | TMV | Half-leaf method | 3.65 | >1000 μM (MTT assay, assumed based on related compounds) | >274 | (Yan et al., 2010) |
| Bruceine D | TMV | Half-leaf method | 5.66 | >1000 μM (MTT assay, assumed based on related compounds) | >177 | (Yan et al., 2010) |
| Ningnanmycin (Positive Control) | TMV | Half-leaf method | 117.3 | Not Reported | Not Reported | (Yan et al., 2010) |
Note: Specific CC50 values for this compound from the primary antiviral study were not detailed; the value is inferred from general cytotoxicity data for quassinoids.
Comparative Analysis
As illustrated in Table 1, this compound demonstrates potent anti-TMV activity, comparable to other active quassinoids isolated from the same plant, such as Brusatol and Bruceine B.[2] Notably, all these compounds show significantly higher potency than Ningnanmycin, a commercial antiviral agent used as a positive control in the study.[2] The high selectivity index, a critical indicator of antiviral specificity, suggests that the antiviral effects of these compounds occur at concentrations far below those that cause cellular toxicity.
While the current data is restricted to a plant virus, the potent activity of the quassinoid chemical scaffold warrants further investigation against a broader spectrum of viruses, including those of clinical significance to humans.
Experimental Protocols
To facilitate further research and validation of this compound, this section provides detailed methodologies for key in vitro assays.
Anti-TMV Assay (Half-leaf Method)
This method is a standard procedure for screening antiviral compounds against plant viruses.
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of Tobacco Mosaic Virus.
-
Compound Application: One half of each leaf is treated with a solution of the test compound (e.g., this compound) at various concentrations, while the other half is treated with a control solution (e.g., solvent vehicle).
-
Incubation: The plants are incubated under controlled conditions to allow for viral replication and the development of local lesions.
-
Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of potential drug candidates.
-
Cell Seeding: A suitable cell line (e.g., Vero cells for general cytotoxicity screening) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration.
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the processes involved in the validation of this compound, the following diagrams illustrate the experimental workflow and a hypothetical antiviral mechanism.
References
Assessing the Therapeutic Index: A Comparative Guide for Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a framework for assessing the therapeutic index of investigational compounds, using Yadanzioside L as a case study, and compares it with established chemotherapy agents.
Objective: To outline the experimental data and methodologies required to assess the therapeutic index of a novel compound and to provide a comparative analysis with standard chemotherapeutic drugs.
Understanding the Therapeutic Index
The therapeutic index is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) or the lethal dose in 50% of a population (LD50) to the effective dose for 50% of the population (ED50).
Therapeutic Index (TI) = LD50 / ED50 or TD50 / ED50
A compound with a high TI is preferable as it suggests that a much higher dose is needed to cause toxic effects than is required for a therapeutic effect.
Data for this compound: A Case Study in Data Scarcity
As of the latest literature review, specific experimental data required to calculate the therapeutic index of this compound in the context of cancer therapy is not publicly available. While this compound, a quassinoid derived from Brucea javanica, has been identified and shows some biological activity, such as anti-tobacco mosaic virus activity with an IC50 of 4.86 μM, its cytotoxic effects on cancer cell lines (IC50), in vivo toxicity (LD50), and in vivo efficacy (ED50) have not been reported in the reviewed literature.
The following sections will, therefore, outline the necessary experimental protocols and provide comparative data for well-established anticancer drugs to serve as a benchmark for the future evaluation of compounds like this compound.
Comparative Therapeutic Index of Standard Chemotherapeutic Agents
To provide context, the therapeutic indices of three widely used chemotherapy drugs are presented below. It is important to note that these values can vary depending on the tumor type, patient population, and administration schedule.
| Compound | LD50 (mg/kg, mouse, IV) | ED50 (mg/kg, mouse, various tumor models) | Calculated Therapeutic Index |
| Doxorubicin | ~20 | ~1-5 | ~4-20 |
| Paclitaxel | ~30 | ~10-20 | ~1.5-3 |
| Cisplatin | ~12 | ~2-5 | ~2.4-6 |
Note: These values are approximations derived from various preclinical studies and are intended for comparative purposes only.
Experimental Protocols for Therapeutic Index Determination
A comprehensive assessment of a compound's therapeutic index requires a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) of the compound in an animal model.
Methodology: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
-
Animal Model: Typically, healthy, young adult female rodents (e.g., Swiss albino mice) are used.
-
Dosing: A single animal is dosed with the test compound at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
LD50 Estimation: This sequential dosing continues until a stopping criterion is met. The LD50 is then calculated using maximum likelihood estimation.
In Vivo Efficacy Study
Objective: To determine the median effective dose (ED50) of the compound required to inhibit tumor growth in an animal model.
Methodology: Xenograft Tumor Model
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Animals are randomized into groups and treated with various doses of the test compound or a vehicle control over a specified period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
ED50 Calculation: The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group at the end of the study.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Therapeutic Index Assessment
Caption: Workflow for determining the therapeutic index.
Hypothetical Signaling Pathway for a Quassinoid Compound
Based on studies of related compounds like Yadanziolide A, a hypothetical signaling pathway for a quassinoid's anticancer activity could involve the induction of apoptosis through the JAK/STAT pathway.
Caption: Hypothetical apoptotic pathway for a quassinoid.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical drug development, providing essential insights into the potential safety and efficacy of a novel compound. While specific data for this compound is currently lacking, the methodologies and comparative data presented in this guide offer a robust framework for its future evaluation. A thorough investigation encompassing in vitro cytotoxicity, in vivo toxicity, and efficacy studies is imperative to determine the therapeutic potential of this compound and other promising natural products in the landscape of cancer therapy.
Safety Operating Guide
Navigating the Disposal of Yadanzioside L: A Guide to Safe and Compliant Practices
Yadanzioside L is a natural product isolated from Brucea javanica.[1] Like many complex organic molecules used in research, it should be treated as potentially hazardous in the absence of comprehensive safety data. Therefore, a cautious approach to its disposal is essential.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific information for this compound is limited, general safe handling practices for similar powdered chemical compounds should be followed.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical splash goggles or a face shield to protect against accidental splashes.
-
Skin Protection: Wear impermeable gloves, such as butyl or nitrile rubber. Ensure that lab coats are worn and fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, such as a fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound and associated waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
-
Initial Assessment and Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Segregate waste into distinct categories:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
-
-
Disposal of Pure this compound:
-
If the original container is to be discarded, ensure it is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound").
-
The container must be securely sealed.
-
Store the labeled container in a designated hazardous waste accumulation area.
-
-
Disposal of Contaminated Labware:
-
Solid Waste: Items such as gloves, weighing paper, and contaminated wipes should be placed in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
-
Sharps: Needles, scalpels, or other contaminated sharps must be disposed of in an approved, puncture-proof sharps container.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (if a safe and effective solvent is known and its disposal is managed). The rinsate should be collected as hazardous liquid waste. The rinsed glassware can then typically be disposed of in a designated broken glass container. If not rinsed, the glassware itself must be treated as hazardous waste.
-
-
Disposal of this compound Solutions:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain unless authorized by your EHS office. Collect them in a clearly labeled, sealed, and compatible hazardous waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated solvent waste container. It is critical to segregate halogenated and non-halogenated solvent waste streams.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
Quantitative Data and Waste Categorization
While no specific quantitative disposal data for this compound exists, the following table provides a general framework for categorizing laboratory chemical waste.
| Waste Category | Description | Examples | Disposal Container |
| Solid Chemical Waste | Non-sharp, chemically contaminated solid materials. | Contaminated gloves, weighing boats, bench paper, empty chemical bottles with residue. | Labeled, sealed plastic bag or drum. |
| Liquid Chemical Waste (Aqueous) | Water-based solutions containing hazardous chemicals. | Buffer solutions with this compound, reaction quench solutions. | Labeled, sealed, compatible carboy. |
| Liquid Chemical Waste (Organic) | Organic solvent-based solutions containing hazardous chemicals. | This compound dissolved in DMSO, methanol, etc. | Labeled, sealed, compatible solvent can or carboy. |
| Sharps Waste | Chemically contaminated items that can puncture skin. | Needles, syringes, Pasteur pipettes, razor blades. | Puncture-proof sharps container. |
Experimental Workflow and Disposal Logic
The proper handling and disposal of a research chemical like this compound should follow a structured workflow to ensure safety and compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Yadanzioside L
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Yadanzioside L. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound, a quassinoid glycoside isolated from Brucea javanica, requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.
Personal Protective Equipment (PPE) Requirements
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber | To prevent skin contact.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1-rated | To protect eyes from splashes. |
| Face shield | In addition to goggles when splashing is likely | To provide full face protection. | |
| Body Protection | Laboratory coat | Fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if dusts may be generated or if working outside a ventilated enclosure | To prevent inhalation of harmful particles. |
Operational Plan: From Receipt to Disposal
Following a systematic workflow is crucial for minimizing exposure and ensuring the quality of experimental results.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration or freezing.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill and Exposure Procedures
-
Minor Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a sealed container for disposal.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations. Do not dispose of it in the regular trash or pour it down the drain.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
